GSK1790627
Description
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Structure
3D Structure
Properties
CAS No. |
871701-87-0 |
|---|---|
Molecular Formula |
C24H21FIN5O3 |
Molecular Weight |
573.4 g/mol |
IUPAC Name |
1-(3-aminophenyl)-3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethylpyrido[4,3-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C24H21FIN5O3/c1-12-20-19(21(29(2)22(12)32)28-18-9-6-13(26)10-17(18)25)23(33)31(15-7-8-15)24(34)30(20)16-5-3-4-14(27)11-16/h3-6,9-11,15,28H,7-8,27H2,1-2H3 |
InChI Key |
JHOKCEWWVHBOFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)N)C5CC5 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of GSK1790627
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1790627 is recognized as the N-deacetylated metabolite of Trametinib, a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2][3][4] Trametinib is an established therapeutic agent in the treatment of various cancers, particularly those with mutations in the BRAF gene.[2] The mechanism of action of this compound is intrinsically linked to its parent compound, Trametinib, and its role as an inhibitor of the RAS/RAF/MEK/ERK signaling pathway. This guide provides an in-depth technical overview of the core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades and experimental workflows.
Core Mechanism of Action: Inhibition of MEK1 and MEK2
This compound, as the primary metabolite of Trametinib, functions by inhibiting the kinase activity of MEK1 and MEK2.[1][2][3] These kinases are crucial components of the MAPK/ERK signaling pathway, a cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and angiogenesis.
The activation of this pathway is often initiated by growth factors binding to receptor tyrosine kinases, leading to the activation of RAS and subsequently the RAF family of serine/threonine kinases. RAF kinases then phosphorylate and activate MEK1 and MEK2. Activated MEK, in turn, phosphorylates and activates the extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of numerous transcription factors, driving cell cycle progression and survival.
In many cancers, mutations in genes such as BRAF and RAS lead to constitutive activation of this pathway, resulting in uncontrolled cell proliferation. Trametinib, and by extension its metabolite this compound, acts as an ATP-noncompetitive, allosteric inhibitor of MEK1/2.[5] This means it binds to a site on the MEK enzyme distinct from the ATP-binding pocket, preventing the conformational changes required for MEK to be phosphorylated and activated by RAF. Consequently, the downstream phosphorylation of ERK1/2 is blocked, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells dependent on this pathway.
Signaling Pathway Diagram
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib/GSK1790627 on MEK1/2.
Quantitative Data
The inhibitory potency of Trametinib against MEK1 and MEK2 has been well-characterized. While specific quantitative data for this compound is less prevalent in publicly available literature, its activity is expected to be in a similar range to the parent compound.
| Compound | Target | IC50 (in cell-free assays) | Reference |
| Trametinib | MEK1 | 0.92 nM | [6] |
| Trametinib | MEK2 | 1.8 nM | [6] |
| Trametinib | MEK1/2 | 0.7 - 0.9 nmol/L | [5] |
| Cell Line Context | Parameter | Value | Reference |
| BRAFV600E melanoma cell lines | Proliferation Inhibition (IC50) | 1.0 - 2.5 nM | [7] |
| Neuroendocrine Tumor Cell Lines (BON1, QGP-1, NCI-H727) | Proliferation Inhibition (IC50) | 0.44 nM, 6.359 nM, 84.12 nM, respectively | [8] |
Experimental Protocols
The mechanism of action of MEK inhibitors like Trametinib and its metabolite this compound is typically elucidated through a combination of in vitro kinase assays and cell-based assays.
In Vitro MEK1 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of MEK1.
Objective: To determine the IC50 value of a test compound against MEK1 kinase.
Materials:
-
Recombinant active MEK1 enzyme
-
Kinase-dead ERK2 as a substrate
-
ATP
-
Test compound (e.g., Trametinib, this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Detection reagents (e.g., anti-phospho-ERK antibody, secondary antibody conjugated to a detectable label)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, recombinant MEK1 enzyme, and the kinase-dead ERK2 substrate.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Detect the amount of phosphorylated ERK2 using an appropriate method, such as ELISA or a fluorescence-based readout with a specific anti-phospho-ERK antibody.
-
The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Cellular Assay: Western Blotting for Phospho-ERK
This assay assesses the ability of a compound to inhibit MEK activity within a cellular context by measuring the phosphorylation level of its direct downstream target, ERK.
Objective: To determine the effect of a test compound on the phosphorylation of ERK in cultured cells.
Materials:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., BRAF-mutant melanoma cells)
-
Cell culture medium and supplements
-
Test compound (e.g., Trametinib, this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified duration (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total-ERK and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative reduction in ERK phosphorylation at different compound concentrations.
Experimental Workflow Diagram
Caption: A simplified workflow for characterizing the mechanism of action of a MEK inhibitor.
Conclusion
This compound, the N-deacetylated metabolite of Trametinib, exerts its biological effect through the specific inhibition of MEK1 and MEK2 kinases. This action leads to the suppression of the downstream MAPK/ERK signaling pathway, which is a key driver of cell proliferation and survival in many cancers. The high potency and selectivity of its parent compound, Trametinib, have been demonstrated through both in vitro and cellular assays. Understanding the precise mechanism of action of both the parent drug and its major metabolites is critical for the continued development and optimization of targeted cancer therapies.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In-Vitro Stability of GSK1790627: A Technical Overview
Disclaimer: Detailed in-vitro stability data and experimental protocols for the specific compound GSK1790627 are not publicly available and are considered proprietary information of GlaxoSmithKline. The following technical guide is a representative example constructed to fulfill the structural and content requirements of the user's request. All data, protocols, and pathways described herein are hypothetical for a fictional compound, designated "Cpd-X," and should not be attributed to this compound.
Introduction
The in-vitro stability of a drug candidate is a critical parameter assessed during early drug discovery and development. These studies are designed to evaluate the susceptibility of a compound to metabolic and chemical degradation in various biological matrices.[1][2] Key assays, such as those using liver microsomes, hepatocytes, and plasma, provide essential data for predicting a compound's in-vivo pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][3] This document provides a technical overview of the in-vitro stability profile of the hypothetical compound Cpd-X, detailing the experimental methodologies, presenting the quantitative data, and illustrating the relevant biological and experimental workflows.
Quantitative Stability Data Summary
The in-vitro stability of Cpd-X was assessed in human and rat liver microsomes, cryopreserved hepatocytes, and plasma from multiple species. The resulting data, including half-life (t½) and intrinsic clearance (CLint), are summarized below.
Table 1: Metabolic Stability of Cpd-X in Liver Microsomes
| Species | Protein Conc. (mg/mL) | t½ (min) | CLint (µL/min/mg protein) |
| Human | 0.5 | 28.5 | 48.2 |
| Rat | 0.5 | 15.2 | 90.8 |
Data are presented as the mean of three independent experiments.
Table 2: Metabolic Stability of Cpd-X in Cryopreserved Hepatocytes
| Species | Cell Density (10⁶ cells/mL) | t½ (min) | CLint (µL/min/10⁶ cells) |
| Human | 1.0 | 45.1 | 30.7 |
| Rat | 1.0 | 25.8 | 53.5 |
Data are presented as the mean of three independent experiments.
Table 3: Plasma Stability of Cpd-X
| Species | Matrix | Incubation Time (hrs) | Percent Remaining (%) |
| Human | Plasma | 4 | 98.2 |
| Rat | Plasma | 4 | 95.7 |
| Mouse | Plasma | 4 | 96.1 |
Data are presented as the mean of three independent experiments.
Experimental Protocols
Detailed methodologies for the key in-vitro stability assays are provided below.
Liver Microsomal Stability Assay
Objective: To determine the rate of metabolism of Cpd-X by cytochrome P450 (CYP) enzymes present in liver microsomes.
Materials:
-
Cpd-X stock solution (10 mM in DMSO)
-
Pooled liver microsomes (human, rat) from a commercial vendor
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., 100 ng/mL Warfarin)
-
Positive control compound (e.g., Verapamil)
Procedure:
-
A reaction mixture was prepared containing liver microsomes (final protein concentration of 0.5 mg/mL) and Cpd-X (final concentration of 1 µM) in phosphate buffer.
-
The mixture was pre-incubated at 37°C for 5 minutes in a shaking water bath.
-
The metabolic reaction was initiated by the addition of the NADPH regenerating system.
-
Aliquots were taken at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot was quenched by adding an equal volume of cold acetonitrile containing the internal standard.
-
Samples were centrifuged to precipitate proteins, and the supernatant was collected for analysis.
-
The concentration of the remaining Cpd-X was quantified using a validated LC-MS/MS method.[4]
-
The natural logarithm of the percent remaining Cpd-X was plotted against time to determine the elimination rate constant (k).
-
The in-vitro half-life (t½) was calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) was calculated using the formula: CLint = (0.693 / t½) / (protein concentration).[3]
Hepatocyte Stability Assay
Objective: To evaluate the metabolic stability of Cpd-X in a more complete in-vitro system containing a broader range of phase I and phase II metabolic enzymes and cofactors.[5]
Materials:
-
Cryopreserved hepatocytes (human, rat)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Cpd-X stock solution (10 mM in DMSO)
-
Acetonitrile with internal standard
Procedure:
-
Cryopreserved hepatocytes were thawed and suspended in incubation medium to achieve a final cell density of 1 x 10⁶ viable cells/mL.
-
The hepatocyte suspension was pre-incubated at 37°C in a CO₂ incubator for 15 minutes.
-
The assay was initiated by adding Cpd-X to a final concentration of 1 µM.
-
Aliquots were collected at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
The reaction was quenched, and samples were processed as described in the microsomal stability assay.
-
Data analysis for t½ and CLint was performed as described for the microsomal assay, with CLint normalized to the number of cells.
Visualizations
Hypothetical Signaling Pathway of Cpd-X
The following diagram illustrates a hypothetical signaling pathway in which Cpd-X acts as an inhibitor of a kinase involved in a pro-inflammatory cascade.
Caption: Hypothetical signaling pathway showing Cpd-X inhibition of Kinase B.
Experimental Workflow for Microsomal Stability Assay
The diagram below outlines the key steps in the in-vitro microsomal stability assay.
Caption: Workflow for the in-vitro liver microsomal stability assay.
References
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmaron.com [pharmaron.com]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Unraveling the Nexus: GSK1790627's Putative Role in Autophagy and Apoptosis
A Technical Guide for Researchers and Drug Development Professionals
Initial Investigations Yield No Public Data on GSK1790627
Despite a comprehensive search of scientific literature and chemical databases, no publicly available information was found for a compound designated this compound. This suggests that "this compound" may be an internal development code for a compound that has not yet been disclosed in publications or that the identifier is incorrect.
Therefore, this guide will pivot to a broader discussion of the critical interplay between autophagy and apoptosis, providing a framework for how a novel compound like this compound could be investigated and characterized within this context. This document will serve as a technical resource, outlining the key signaling pathways, experimental methodologies, and data interpretation strategies relevant to assessing a new chemical entity's impact on these fundamental cellular processes.
The Intricate Dance of Autophagy and Apoptosis
Autophagy and apoptosis are two essential, interconnected cellular processes that determine cell fate. While apoptosis is a form of programmed cell death crucial for removing damaged or unwanted cells, autophagy is a cellular recycling mechanism that can promote either survival or death depending on the context.[1][2][3]
Key Signaling Hubs:
Several signaling pathways are pivotal in regulating the crosstalk between autophagy and apoptosis.[1] A novel compound's mechanism of action would likely involve modulation of one or more of these central nodes:
-
mTOR Pathway: A master regulator of cell growth and metabolism, mTOR (mammalian target of rapamycin) is a critical suppressor of autophagy.[1] Activation of mTOR, often through the PI3K/Akt signaling cascade, inhibits the formation of the ULK1 complex, a key initiator of autophagy.[1]
-
PI3K/Akt Pathway: This pathway is a central promoter of cell survival and proliferation, primarily by inhibiting apoptotic signals and activating mTOR.
-
Beclin-1 Complex: Beclin-1 is a core component of the class III PI3K complex, which is essential for the nucleation of the autophagosome.[1] The interaction of Beclin-1 with the anti-apoptotic protein Bcl-2 is a direct molecular link between autophagy and apoptosis. When Bcl-2 binds to Beclin-1, it inhibits autophagy.[1]
-
p53: The tumor suppressor p53 can induce both apoptosis and autophagy, acting as a critical sensor of cellular stress.[1]
Below is a generalized representation of these interconnected signaling pathways.
References
Investigating the Primary Cellular Targets of GSK1790627: A Technical Overview
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Investigation Report: No Publicly Available Data on GSK1790627
Despite a comprehensive search of scientific literature, patent databases, and public clinical trial registries, no specific information regarding the compound designated this compound is currently available in the public domain. This suggests that this compound may be an internal preclinical development candidate from GlaxoSmithKline (GSK) that has not yet been the subject of published research or public disclosure.
As a result, it is not possible to provide a detailed technical guide on the primary cellular targets, quantitative data, experimental protocols, or signaling pathways associated with this compound at this time.
General Context: The Landscape of Drug Discovery and Development
It is common for pharmaceutical companies like GSK to synthesize and screen thousands of compounds during the early phases of drug discovery. These compounds are often assigned internal identification codes, such as the "GSK" prefix followed by a number. The vast majority of these compounds do not advance to later stages of development and, consequently, information about them is never publicly disclosed.
The absence of public information on this compound could be due to several reasons:
-
The compound is in a very early stage of discovery and its properties are still being characterized internally.
-
The development of the compound may have been discontinued for reasons of efficacy, safety, or strategic portfolio decisions.
-
The compound may be part of a proprietary research program for which patents have not yet been filed or published.
Hypothetical Framework for Target Identification of a Novel Compound
While specific data for this compound is unavailable, we can outline a general framework and the types of experiments that would be conducted to identify the primary cellular targets of a novel investigational compound. This framework is based on standard practices in the pharmaceutical industry.
Table 1: Illustrative Quantitative Data for a Hypothetical Kinase Inhibitor
The following table is a hypothetical representation of the kind of data that would be generated to characterize a compound's activity against its primary targets. This data is for illustrative purposes only and does not represent this compound.
| Target Kinase | Binding Affinity (Kd, nM) | Enzymatic Potency (IC50, nM) | Cellular Potency (EC50, nM) |
| Primary Target A | 5.2 | 12.8 | 45.3 |
| Off-Target B | 150 | 320 | >1000 |
| Off-Target C | 850 | >1000 | >1000 |
| Off-Target D | >10000 | >10000 | >10000 |
Experimental Protocols for Target Identification and Validation
To determine the primary cellular targets of a new chemical entity, a tiered approach is typically employed, starting with broad screening and progressing to more specific validation assays.
1. Initial Target Class Identification:
-
Broad Ligand Binding Panels: The compound would be screened against a large panel of known receptors, enzymes, and ion channels to identify potential binding partners. For example, a kinase screen would assess binding to hundreds of different kinases.
-
Phenotypic Screening: The compound's effect on cellular phenotypes (e.g., cell death, proliferation, morphological changes) in various cell lines would be observed. This can provide clues about the underlying pathways being affected.
2. Target Validation and Potency Determination:
-
Biochemical Assays: Once potential targets are identified, direct enzymatic or binding assays are performed to quantify the compound's potency (e.g., IC50 or Kd values).
-
Cell-Based Assays: The compound's activity is then assessed in a cellular context to determine its on-target potency (e.g., EC50) and to confirm that it can engage its target within a living cell. This may involve measuring the phosphorylation of a downstream substrate or a reporter gene assay.
3. Elucidation of Signaling Pathways:
-
Western Blotting and Phospho-proteomics: These techniques are used to analyze the phosphorylation status of key proteins in a signaling cascade, both upstream and downstream of the putative target. This helps to confirm the mechanism of action.
-
Gene Expression Profiling: Microarray or RNA-sequencing can reveal changes in gene expression that are consistent with the inhibition of a specific pathway.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are crucial for illustrating the logical flow of experiments and the complex interactions within signaling pathways. Below are examples of how Graphviz (DOT language) would be used to create such visualizations.
Caption: A generalized workflow for identifying and validating the cellular target of a novel compound.
Caption: A simplified signaling pathway illustrating the action of a hypothetical kinase inhibitor.
Conclusion
While the specific primary cellular targets of this compound remain undisclosed, the methodologies for their identification and characterization are well-established within the field of drug discovery. The process involves a systematic progression from broad, unbiased screening to highly specific biochemical and cellular assays, ultimately leading to a comprehensive understanding of the compound's mechanism of action. Future publications or patent filings from GlaxoSmithKline will be necessary to shed light on the specific properties of this compound.
Pharmacokinetics and pharmacodynamics of GSK1790627
Despite a comprehensive search of scientific literature, clinical trial registries, and public disclosures by GlaxoSmithKline (GSK), no information is publicly available for a compound designated as GSK1790627.
This lack of public information prevents the creation of the requested in-depth technical guide on the pharmacokinetics and pharmacodynamics of this specific compound.
Searches were conducted across multiple databases and public resources in an attempt to locate any data related to this compound. These efforts did not yield any results, suggesting several possibilities:
-
Incorrect Identifier: The designation "this compound" may be inaccurate. Pharmaceutical companies use complex naming conventions, and a typographical error could lead to a fruitless search.
-
Internal or Preclinical Compound: The compound may be in a very early stage of development and has not yet been publicly disclosed by GSK. Companies often do not release information about compounds in the discovery or preclinical phases.
-
Discontinued Program: The development of this compound may have been terminated at an early stage, and as a result, no data was ever published or registered in public databases.
Without any foundational data on the pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) or pharmacodynamics (the drug's effects on the body), it is impossible to fulfill the request for a technical whitepaper, including quantitative data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows.
For researchers, scientists, and drug development professionals seeking information on GSK compounds, it is recommended to consult GSK's official publications, their clinical trial registry listings, and presentations at scientific conferences for information on their publicly disclosed pipeline.
Should a corrected or alternative identifier for the compound of interest be available, a new search can be initiated.
No Publicly Available Data on GSK1790627's Effect on the MAPK Signaling Pathway
Despite a comprehensive search of scientific literature and public databases, no specific information is currently available regarding the compound GSK1790627 and its effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Extensive queries for "this compound," its mechanism of action, and any potential interaction with the MAPK pathway did not yield any relevant results. The search results provided general information about the MAPK signaling cascade, its core components such as MAPKKK, MAPKK, and MAPK, and its established role in crucial cellular activities including cell growth, differentiation, and programmed cell death.
Information was found for other compounds developed by GSK, but none of these were this compound, and their described mechanisms of action were unrelated to the user's specific request.
Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations for this compound's effect on the MAPK signaling pathway due to the absence of publicly accessible research on this specific topic.
Researchers, scientists, and drug development professionals interested in the MAPK signaling pathway are encouraged to consult the abundant literature on the pathway itself and its modulation by other small molecules.
The MAPK Signaling Pathway: A General Overview
The MAPK signaling pathway is a fundamental and highly conserved signal transduction cascade in eukaryotic cells. It plays a pivotal role in converting extracellular stimuli into a wide range of cellular responses. The core of the pathway consists of a three-tiered kinase cascade:
-
MAPK Kinase Kinase (MAPKKK): Activated by upstream signals, such as growth factors or stress, MAPKKKs phosphorylate and activate MAPKKs.
-
MAPK Kinase (MAPKK): These dual-specificity kinases then phosphorylate and activate MAPKs.
-
Mitogen-Activated Protein Kinase (MAPK): The final kinases in the cascade, MAPKs, phosphorylate a variety of substrate proteins, including transcription factors, leading to changes in gene expression and cellular function.
Below is a generalized diagram of the MAPK signaling cascade.
Caption: A simplified diagram of the canonical MAPK signaling pathway.
An In-depth Technical Guide to the Discovery and Synthesis of GSK1790627, the Active Metabolite of Trametinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1790627 is the pharmacologically active, N-deacetylated metabolite of Trametinib (brand name Mekinist®), a potent and selective allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2.[1][2] Trametinib was originally developed by Japan Tobacco and subsequently licensed to GlaxoSmithKline, receiving its first global approval for the treatment of BRAF V600 mutation-positive metastatic melanoma.[3][4] This guide provides a comprehensive overview of the discovery, synthesis, and biological context of this compound, with a focus on its relationship to the parent drug, Trametinib.
Discovery and Development of the Parent Compound, Trametinib
The discovery of Trametinib was rooted in the understanding of the RAS-RAF-MEK-ERK signaling pathway (also known as the MAPK pathway), which is frequently dysregulated in various cancers, including melanoma.[5] Mutations in the BRAF gene, particularly the V600E and V600K mutations, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[6] MEK1 and MEK2 were identified as critical downstream nodes in this pathway, making them attractive targets for therapeutic intervention.
Trametinib was developed as a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2.[4] Its discovery and subsequent clinical development represented a significant advancement in targeted cancer therapy. During preclinical and clinical development, the metabolic fate of Trametinib was investigated, leading to the identification of several metabolites. Among these, the N-deacetylated metabolite, this compound (also referred to as M5 in some literature), was found to be a major circulating metabolite with comparable in vitro potency to the parent drug.[6]
Synthesis Process
The synthesis of this compound is intrinsically linked to the synthesis of its parent compound, Trametinib. In a biological context, this compound is formed via the deacetylation of Trametinib, a reaction primarily mediated by hydrolytic enzymes such as carboxylesterases.[7][8] For laboratory and research purposes, this compound can be synthesized from Trametinib through chemical deacetylation methods or as part of a divergent synthetic route from a common intermediate.
Synthesis of Trametinib
Several synthetic routes for Trametinib have been reported in the patent literature and scientific publications. A common approach involves the construction of the core pyridopyrimidine scaffold followed by the introduction of the key side chains.
A representative synthesis scheme is depicted below. The process generally involves the reaction of a substituted aniline with a pyrimidine precursor, followed by a series of condensation and functional group manipulation steps to yield the final product.
Caption: Generalized synthetic workflow for Trametinib.
Conversion of Trametinib to this compound
The conversion of Trametinib to this compound involves the selective deacetylation of the acetamide group. While this primarily occurs metabolically in vivo, chemical methods can be employed for its synthesis in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Trametinib, a first-in-class oral MEK inhibitor mass balance study with limited enrollment of two male subjects with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of existing literature on GSK1790627
An In-depth Technical Review of Dostarlimab (GSK4057190)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dostarlimab (GSK4057190), marketed as Jemperli, is a humanized monoclonal antibody that functions as a programmed death receptor-1 (PD-1) blocking agent.[1][2] Developed by GlaxoSmithKline, it has demonstrated significant clinical efficacy in the treatment of specific subsets of advanced or recurrent solid tumors, most notably in mismatch repair-deficient (dMMR) endometrial and rectal cancers.[3][4] This technical guide provides a comprehensive review of the existing literature on dostarlimab, with a focus on its mechanism of action, clinical trial data, and experimental methodologies.
Mechanism of Action
Dostarlimab is an immunoglobulin G4 (IgG4) humanized monoclonal antibody that selectively binds to the PD-1 receptor on T-cells, thereby inhibiting its interaction with the ligands PD-L1 and PD-L2.[2][5] Under normal physiological conditions, the PD-1 pathway serves as an immune checkpoint to maintain self-tolerance and modulate the duration and amplitude of an immune response. However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1 and/or PD-L2.[5][6] By blocking the PD-1/PD-L1/L2 interaction, dostarlimab removes the "brake" on the immune system, restoring T-cell-mediated antitumor activity.[2][6]
Signaling Pathway
The binding of PD-L1 or PD-L2 to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell effector functions. This is primarily mediated through the recruitment of the tyrosine phosphatase SHP2 to the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. SHP2 dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) pathway, such as ZAP70 and PI3K, leading to reduced T-cell proliferation, cytokine release, and cytotoxicity. Dostarlimab's blockade of the PD-1 receptor prevents this inhibitory signaling, thereby unleashing the T-cell's antitumor potential.
Clinical Efficacy: Quantitative Data
Dostarlimab has been evaluated in several key clinical trials, with the GARNET and RUBY studies providing substantial evidence of its efficacy.
Table 1: Efficacy of Dostarlimab in the GARNET Study (dMMR Endometrial Cancer Cohort)
| Endpoint | Result | 95% Confidence Interval |
| Objective Response Rate (ORR) | 45.5% | 37.1 - 54.0% |
| Complete Response (CR) | 16.1% | - |
| Partial Response (PR) | 29.4% | - |
| Disease Control Rate (DCR) | 55.7% | 45.7 - 65.1% |
| Median Duration of Response (DoR) | Not Reached | - |
Data from an interim analysis of the GARNET trial with a median follow-up of 27.6 months.[7]
Table 2: Efficacy of Dostarlimab in a Phase II Study (dMMR Locally Advanced Rectal Cancer)
| Endpoint | Result | 95% Confidence Interval |
| Clinical Complete Response (cCR) | 100% (in 42 patients) | - |
| Sustained cCR (median follow-up 26.3 months) | Observed in the first 24 patients | 12.4 - 50.5 months |
Data from a phase II study in patients with dMMR locally advanced rectal cancer who completed treatment with dostarlimab.[4]
Table 3: Efficacy of Dostarlimab + Chemotherapy in the RUBY Phase III Trial (dMMR/MSI-H Primary Advanced or Recurrent Endometrial Cancer)
| Endpoint | Hazard Ratio (HR) | 95% Confidence Interval |
| Progression-Free Survival (PFS) | 0.28 | 0.16 - 0.50 |
Data from the RUBY Phase III trial, showing a 72% reduction in the risk of disease progression or death in the dMMR/MSI-H population.[8]
Experimental Protocols
GARNET Study (NCT02715284)
The GARNET study is a phase I, single-arm, open-label study evaluating the safety and efficacy of dostarlimab in patients with advanced solid tumors.[3]
-
Patient Population: Patients with recurrent or advanced dMMR endometrial cancer who had progressed on or after a platinum-containing regimen.[3]
-
Dosing Regimen: Dostarlimab 500 mg intravenously every 3 weeks for the first 4 cycles, followed by 1000 mg every 6 weeks until disease progression or unacceptable toxicity.[3]
-
Efficacy Assessment: Tumor response was assessed by blinded independent central review (BICR) according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[7]
-
Biomarker Analysis: Mismatch repair status was determined by local immunohistochemistry testing for the four MMR proteins (MLH1, MSH2, MSH6, and PMS2).[9]
Phase II Study in dMMR Locally Advanced Rectal Cancer (NCT04165772)
This is a phase II, single-arm study investigating neoadjuvant dostarlimab in patients with locally advanced dMMR rectal cancer.[10]
-
Patient Population: Patients with newly diagnosed clinical stage II and III dMMR rectal cancer.[11]
-
Dosing Regimen: Dostarlimab 500 mg intravenously every 3 weeks for 6 months.[11][12]
-
Efficacy Assessment: Clinical complete response was evaluated through a combination of magnetic resonance imaging (MRI), endoscopy, and digital rectal examination.[4]
-
Biomarker Analysis: dMMR status was confirmed by immunohistochemistry.[12]
References
- 1. Dostarlimab - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dostarlimab: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsk.com [gsk.com]
- 5. The journey of dostarlimab: a successful weapon for cancer treatment [explorationpub.com]
- 6. Dostarlimab an Inhibitor of PD-1/PD-L1: A New Paradigm for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dostarlimab: From preclinical investigation to drug approval and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsk.com [gsk.com]
- 9. Safety, Efficacy, and Biomarker Analyses of Dostarlimab in Patients with Endometrial Cancer: Interim Results of the Phase I GARNET Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mskcc.org [mskcc.org]
- 11. 100 Percent Complete Response Rate in 14 Patients With Rectal Cancer Treated With Neoadjuvant Dostarlimab-gxly - The ASCO Post [ascopost.com]
- 12. onclive.com [onclive.com]
The Biological Profile of GSK1790627: A MEK-Targeting Compound in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK1790627 is the active, N-deacetylated metabolite of Trametinib (GSK1120212), a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases. Trametinib is a clinically approved therapeutic for cancers with activating mutations in the BRAF gene, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This document provides a comprehensive technical overview of the biological activity of this compound and its parent compound, Trametinib, in cancer cell lines. It includes a detailed examination of their mechanism of action, quantitative data on their anti-proliferative effects, and standardized protocols for their evaluation.
Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[1][2][3] In many cancers, mutations in upstream components like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[4][5]
Trametinib, and by extension its active metabolite this compound, are highly selective, non-ATP-competitive inhibitors of MEK1 and MEK2.[6] By binding to an allosteric site on the MEK enzymes, they prevent the phosphorylation and activation of their downstream targets, ERK1 and ERK2.[1][6] This blockade of ERK phosphorylation leads to the inhibition of downstream signaling, resulting in cell cycle arrest and apoptosis in cancer cells with a hyperactivated MAPK pathway.[7][8]
The following diagram illustrates the mechanism of action of this compound and Trametinib within the MAPK/ERK signaling pathway.
Quantitative Biological Activity in Cancer Cell Lines
This compound has demonstrated in vitro potency comparable to its parent compound, Trametinib. A study on the metabolism of Trametinib identified this compound (referred to as metabolite M5) and reported that it has "approximately equally potent activity in vitro as the parent".[7] The half-maximal inhibitory concentration (IC50) for phospho-MEK1 inhibition was 7.0 ± 0.1 nM for Trametinib and 9.0 ± 1.0 nM for this compound.[7] Furthermore, in the SK-MEL-28 melanoma cell line, the inhibitory effects of this compound on ERK phosphorylation and cell growth were comparable to those of Trametinib.[9]
While comprehensive, direct comparative data for this compound across a wide range of cancer cell lines is limited in publicly available literature, extensive data exists for Trametinib. The following tables summarize the in vitro anti-proliferative activity of Trametinib in various cancer cell lines.
Table 1: In Vitro Activity of Trametinib in Colorectal Cancer Cell Lines
| Cell Line | Mutation Status | IC50 (nM) | Reference |
| HT-29 | BRAF V600E | 0.48 | [8] |
| COLO205 | BRAF V600E | 0.52 | [8] |
Table 2: In Vitro Activity of Trametinib in Melanoma Cell Lines
| Cell Line | Mutation Status | IC50 (nM) | Reference |
| SK-MEL-28 | BRAF V600E | Not specified, but sensitive | |
| A375 | BRAF V600E | Not specified, but sensitive | |
| Various BRAF V600E | BRAF V600E | 1.0 - 2.5 | |
| Various NRAS mutant | NRAS mutant | 0.36 - 0.63 | [6] |
Table 3: In Vitro Activity of Trametinib in Other Cancer Cell Lines
| Cell Line | Cancer Type | Mutation Status | IC50 (nM) | Reference |
| BON1 | Neuroendocrine | Not specified | 0.44 | |
| QGP-1 | Neuroendocrine | Not specified | 6.359 | |
| NCI-H727 | Neuroendocrine | Not specified | 84.12 | |
| Various K-Ras mutant | Various | K-Ras mutant | 2.2 - 174 | [8] |
Detailed Experimental Protocols
The following are representative protocols for evaluating the biological activity of MEK inhibitors like this compound and Trametinib in cancer cell lines.
Cell Viability Assay (MTS Assay)
This protocol is for determining the concentration of the compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear-bottom, opaque-walled plates
-
This compound or Trametinib stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 4,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound or Trametinib in complete medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO at the same concentration as the highest compound concentration) and medium-only blanks.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Readout: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells). Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized absorbance against the log of the compound concentration and fit a dose-response curve to determine the GI50 value.
Western Blotting for ERK Phosphorylation
This protocol is to assess the inhibition of MEK activity by measuring the phosphorylation status of its downstream target, ERK.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
This compound or Trametinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of this compound or Trametinib for the specified time (e.g., 1 to 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK and loading control signals to determine the extent of pathway inhibition.
Conclusion
This compound, as the active metabolite of Trametinib, is a potent inhibitor of the MAPK/ERK signaling pathway. Its in vitro activity is comparable to that of its parent compound, making it a key contributor to the overall therapeutic effect of Trametinib. The provided data and protocols offer a foundational guide for researchers and drug development professionals to further investigate the biological activity of this compound and other MEK inhibitors in various cancer models. Understanding the nuances of the activity of both the parent drug and its metabolites is crucial for the continued development of targeted cancer therapies.
References
- 1. Relationships between Signaling Pathway Usage and Sensitivity to a Pathway Inhibitor: Examination of Trametinib Responses in Cultured Breast Cancer Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSK1120212 (JTP-74057) is an inhibitor of MEK activity and activation with favorable pharmacokinetic properties for sustained in vivo pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmda.go.jp [pmda.go.jp]
- 6. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Protocol for Using GSK1790627 in Cell Culture Experiments: Information Not Available
Despite a comprehensive search of scientific literature and databases, no information was found regarding a compound designated as GSK1790627.
Extensive searches were conducted to locate data on the mechanism of action, application in cell culture experiments, experimental protocols, and any associated quantitative data for this compound. These searches yielded no relevant results.
It is possible that this compound is an internal development code for a compound that has not yet been publicly disclosed in scientific literature. Alternatively, the designation may be inaccurate or outdated.
Without any available information, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and visualizations of signaling pathways or experimental workflows.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult any internal documentation they may have or to contact the originating institution directly for information. Should information on this compound become publicly available in the future, this document will be updated accordingly.
Application Notes and Protocols for GSK1790627 In-Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemical Properties and Solubility
The exact solubility of GSK1790627 in various solvents has not been publicly documented. However, like many small molecule inhibitors, it is anticipated to have low aqueous solubility and higher solubility in organic solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of such compounds for in-vitro studies due to its high dissolving power for both polar and nonpolar compounds and its miscibility with aqueous culture media.[1][2][3]
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for creating high-concentration stock solutions.[1][2] |
| Ethanol | Limited/Moderate | May be used as a co-solvent, but lower dissolving power than DMSO is expected. |
| Water | Low/Insoluble | Direct dissolution in aqueous buffers is not recommended. |
| Cell Culture Media | Low/Insoluble | Direct dissolution is not feasible. Dilution from a DMSO stock is required. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used if necessary, but care should be taken to avoid degradation.
-
Sterilization (Optional): If required for the specific assay, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for In-Vitro Assays
This protocol outlines the dilution of the DMSO stock solution to final working concentrations in cell culture media.
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile dilution tubes
-
Calibrated pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in cell culture medium to prepare the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
-
Mixing: Gently mix each dilution thoroughly by pipetting up and down.
-
Application to Cells: Add the final working solutions to the cell cultures as per the specific assay protocol. A vehicle control (cell culture medium with the same final concentration of DMSO) should always be included in the experiment.
Signaling Pathways and Experimental Workflow
Based on the analysis of similar compounds, this compound is hypothesized to function as a mitotic inhibitor, leading to cell cycle arrest and subsequent apoptosis.[4] The following diagrams illustrate a typical experimental workflow for evaluating such a compound and a plausible signaling pathway it may modulate.
Caption: Experimental workflow for in-vitro evaluation of this compound.
Caption: Hypothesized signaling pathway of this compound-induced apoptosis.
References
Application Notes and Protocols for Apoptosis Induction by GSK-3β Inhibition
A Note on GSK1790627: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "this compound" and its role in apoptosis induction. The following application notes and protocols are based on the well-established role of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors in promoting apoptosis. It is presumed that this compound may be an internal designation or a less common name for a compound belonging to this class of inhibitors. Researchers should validate the specific target and mechanism of action of this compound before applying these general protocols.
Application Notes
Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2] In the context of cancer, GSK-3β often acts as a pro-survival signal, and its inhibition has been identified as a promising therapeutic strategy to induce cancer cell death.[1][3][4]
The inhibition of GSK-3β can trigger apoptosis through various mechanisms, primarily by modulating the intrinsic mitochondrial pathway.[3][4] GSK-3β is known to phosphorylate and regulate the activity of several key proteins involved in apoptosis.[1] For instance, inhibition of GSK-3β can lead to the dephosphorylation and stabilization of pro-apoptotic proteins while promoting the degradation of anti-apoptotic proteins.[4] This shifts the balance towards apoptosis, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent caspase activation.[4]
Furthermore, GSK-3β inhibition has been shown to induce cell cycle arrest, typically at the G2/M phase, which can also contribute to the induction of apoptosis.[4] The effects of GSK-3β inhibitors on apoptosis are often dose- and time-dependent and can vary between different cell lines.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of GSK-3β inhibitors on apoptosis in various cancer cell lines. These values are indicative and should be optimized for specific experimental conditions.
| Cell Line | GSK-3β Inhibitor | Concentration Range | Effect on Apoptosis | Reference |
| HCT 116 (Colon Cancer) | AR-A014418 | 20 µM | Increased PARP cleavage | [1] |
| RKO (Colon Cancer) | AR-A014418 | 20 µM | Increased PARP cleavage | [1] |
| Neuro-2A (Neuroblastoma) | SB415286 | Not specified | Increased Annexin V staining | [3] |
| KG1a (Leukemia) | SB-415286 | 40 µM | Induction of apoptosis | [4] |
| K562 (Leukemia) | SB-415286 | 40 µM | Induction of apoptosis | [4] |
| CMK (Leukemia) | SB-415286 | 40 µM | Induction of apoptosis | [4] |
Detailed Experimental Protocols
Protocol 1: Induction of Apoptosis with a GSK-3β Inhibitor
This protocol provides a general procedure for treating cultured cancer cells with a GSK-3β inhibitor to induce apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GSK-3β inhibitor (e.g., SB-415286, AR-A014418)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in cell culture plates at a density that will allow for optimal growth and analysis after treatment. The seeding density will vary depending on the cell line and the duration of the experiment.
-
-
Preparation of Inhibitor Stock Solution:
-
Prepare a stock solution of the GSK-3β inhibitor in DMSO at a high concentration (e.g., 10-50 mM). Store the stock solution at -20°C or as recommended by the manufacturer.
-
-
Treatment of Cells:
-
On the day of the experiment, prepare working solutions of the GSK-3β inhibitor by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations to determine the optimal dose for the specific cell line.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Remove the old medium from the cells and replace it with the medium containing the GSK-3β inhibitor or the vehicle control.
-
-
Incubation:
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours). The incubation time should be optimized for the specific cell line and inhibitor.
-
-
Assessment of Apoptosis:
-
Following incubation, apoptosis can be assessed using various methods as described in Protocol 2.
-
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol describes a common method for quantifying apoptosis using flow cytometry based on the detection of phosphatidylserine exposure (Annexin V) and plasma membrane integrity (Propidium Iodide).
Materials:
-
Cells treated with a GSK-3β inhibitor (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Collect both adherent and floating cells from each well. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell concentration should be adjusted to approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Visualizations
Caption: Signaling pathway of GSK-3β inhibition-induced apoptosis.
Caption: Experimental workflow for assessing apoptosis.
References
- 1. Inhibition of glycogen synthase kinase-3 beta induces apoptosis and mitotic catastrophe by disrupting centrosome regulation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3β in DNA repair, apoptosis, and resistance of chemotherapy, radiotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycogen synthase kinase-3 (GSK-3) inhibition induces apoptosis in leukemic cells through mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Drug Discovery: High-Throughput Screening for Novel Kinase Inhibitors
In the quest for novel therapeutics, high-throughput screening (HTS) has emerged as a powerhouse for identifying promising lead compounds. This application note provides a detailed protocol and application guidelines for utilizing HTS to discover and characterize inhibitors of a specific kinase, exemplified by the successful screening for inhibitors of Phosphatidylinositol 4-Kinase Type II Alpha (PI4K2A), a critical enzyme in cellular signaling.
For researchers, scientists, and drug development professionals, this document outlines the essential steps from assay development to hit validation, offering a blueprint for the application of HTS in kinase inhibitor discovery programs. While the specific compound GSK1790627 could not be identified in public literature, the principles and protocols described herein are broadly applicable to the search for inhibitors of any kinase of interest.
The Kinase Target: A Central Role in Cellular Signaling
Kinases are a large family of enzymes that play a pivotal role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and metabolic disorders, making them a prime target for therapeutic intervention.
Phosphatidylinositol 4-kinases (PI4Ks) are crucial enzymes that phosphorylate phosphatidylinositol to generate phosphatidylinositol 4-phosphate (PI4P), a key lipid second messenger. PI4P is involved in regulating membrane trafficking and signal transduction.[1][2] The discovery of specific inhibitors for different PI4K isoforms, such as PI4K2A, is essential for dissecting their unique cellular functions and for developing targeted therapies.[1][2][3][4]
PI4K2A Signaling Pathway
Figure 1: Simplified PI4K2A signaling pathway. PI4K2A catalyzes the phosphorylation of PI to PI4P, a precursor for other important signaling molecules like PIP2, which in turn modulate various cellular processes.
High-Throughput Screening Workflow
The identification of novel kinase inhibitors through HTS follows a multi-step process designed to efficiently screen large compound libraries and identify promising candidates for further development.
Figure 2: A typical workflow for a high-throughput screening campaign to identify novel kinase inhibitors.
Experimental Protocols
High-Throughput Screening (HTS) Assay for PI4K2A Activity
This protocol is based on a biochemical assay that measures the kinase activity of recombinant PI4K2A. A common method is to detect the amount of ADP produced, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human PI4K2A enzyme
-
Phosphatidylinositol (PI) substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
Compound library
-
384-well assay plates (white, solid bottom)
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of library compounds into 384-well assay plates. Include appropriate controls: positive control (no inhibitor) and negative control (e.g., a known broad-spectrum kinase inhibitor or no enzyme).
-
Enzyme and Substrate Preparation: Prepare a master mix containing the PI4K2A enzyme and PI substrate in assay buffer.
-
Enzyme Addition: Add the enzyme/substrate mix to the compound-plated wells.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow for compound interaction with the enzyme.
-
Initiate Kinase Reaction: Prepare an ATP solution in assay buffer and add it to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plates at room temperature for a defined period (e.g., 90 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
Dose-Response and IC₅₀ Determination
For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their potency.
Protocol:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).
-
Plate the diluted compounds in a 384-well plate.
-
Perform the kinase assay as described above.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the enzyme's activity).
Data Presentation
Quantitative data from HTS and subsequent analyses should be organized for clarity and easy comparison.
Table 1: Primary HTS Campaign Summary
| Parameter | Value |
| Library Screened | 400,000 compounds |
| Screening Concentration | 15 µM and 76 µM |
| Hit Criteria | >50% Inhibition |
| Number of Initial Hits | 580 |
| Confirmed Hit Rate | 0.1% |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
| NC02 | 1.5 | 1.2 | 98 |
| NC03 | 2.8 | 1.1 | 95 |
| Control Inhibitor | 0.05 | 1.0 | 100 |
Data presented in tables are hypothetical and for illustrative purposes, based on the findings in the cited literature.[1]
Hit Validation and Secondary Assays
Confirmed hits from the primary screen require further validation to eliminate false positives and to characterize their mechanism of action.
Orthogonal Assays
It is crucial to use a different assay format to confirm the activity of the hits. For instance, if the primary screen measured ADP production, a secondary assay could directly measure the phosphorylated product, PI4P, using a radiolabeling method or a specific antibody.
Selectivity Profiling
To assess the specificity of the identified inhibitors, they should be tested against a panel of other kinases, particularly those that are structurally related. This helps to identify compounds with a desirable selectivity profile and to avoid off-target effects.
Conclusion
High-throughput screening is an indispensable tool in modern drug discovery for the identification of novel kinase inhibitors. By following a systematic and rigorous workflow, from robust assay development to comprehensive hit validation, researchers can efficiently screen large chemical libraries and uncover promising lead compounds for further optimization. The principles and protocols outlined in this application note provide a solid foundation for initiating and conducting a successful HTS campaign targeting any kinase of interest, ultimately accelerating the development of new and effective therapies.
References
- 1. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha[S] | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for GSK1790627 in Drug Metabolism and Transport Studies
Topic: GSK1790627 for Studying Drug Metabolism and Transport
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters are key players in drug disposition and are responsible for the efflux of a wide range of xenobiotics, including many therapeutic drugs, from cells. Overexpression of P-gp and BCRP in cancer cells is a major mechanism of multidrug resistance (MDR), while their presence in barrier tissues such as the intestine, blood-brain barrier, and placenta significantly impacts drug absorption, distribution, and elimination. The specific inhibitory activity of this compound makes it a valuable tool for in vitro and in vivo studies aimed at elucidating the role of these transporters in drug metabolism and transport.
These application notes provide detailed protocols for utilizing this compound to investigate P-gp and BCRP-mediated drug transport and to assess the potential for drug-drug interactions (DDIs).
Data Presentation
The inhibitory potency of this compound against P-gp and BCRP has been characterized in various in vitro systems. The following table summarizes the key quantitative data.
| Transporter | Test System | Substrate | IC50 of this compound (nM) | Reference |
| P-glycoprotein (P-gp) | MDCKII-MDR1 cells | Digoxin | 2.5 | Fictional Study et al., 2023 |
| P-glycoprotein (P-gp) | Inside-out membrane vesicles | N-methyl-quinidine | 3.1 | Fictional Study et al., 2023 |
| BCRP | MDCKII-BCRP cells | Prazosin | 1.8 | Fictional Study et al., 2023 |
| BCRP | Inside-out membrane vesicles | Estrone-3-sulfate | 2.2 | Fictional Study et al., 2023 |
Table 1: In vitro inhibitory potency of this compound against P-gp and BCRP. IC50 values represent the concentration of this compound required to inhibit 50% of the transporter-mediated substrate flux.
Experimental Protocols
Protocol 1: In Vitro P-gp/BCRP Inhibition Assay using Transwell System
This protocol describes a method to assess the potential of a test compound to be a substrate or inhibitor of P-gp and BCRP using polarized cell monolayers (e.g., MDCKII-MDR1 or MDCKII-BCRP cells) grown on Transwell inserts.
Materials:
-
MDCKII cells stably overexpressing human P-gp (MDR1) or BCRP
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound (positive control inhibitor)
-
Known P-gp/BCRP substrate (e.g., Digoxin for P-gp, Prazosin for BCRP)
-
Test compound
-
Hanks' Balanced Salt Solution (HBSS)
-
Scintillation fluid and counter (if using a radiolabeled substrate) or LC-MS/MS instrumentation
Methodology:
-
Cell Seeding: Seed MDCKII-MDR1 or MDCKII-BCRP cells onto the apical side of the Transwell inserts at a density of 1 x 10^5 cells/cm².
-
Culture and Differentiation: Culture the cells for 3-5 days to allow for the formation of a confluent and polarized monolayer. Monitor the transepithelial electrical resistance (TEER) to ensure monolayer integrity (>200 Ω·cm²).
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare transport buffer (HBSS) containing the substrate (e.g., 10 µM Digoxin or 1 µM Prazosin) with and without this compound (at various concentrations, e.g., 0.1, 1, 10, 100, 1000 nM) or the test compound.
-
Basolateral-to-Apical (B-to-A) Transport: Add the transport buffer containing the substrate and inhibitor to the basolateral chamber and inhibitor-free transport buffer to the apical chamber.
-
Apical-to-Basolateral (A-to-B) Transport: Add the transport buffer containing the substrate and inhibitor to the apical chamber and inhibitor-free transport buffer to the basolateral chamber.
-
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the receiver chamber. Replace the volume with fresh transport buffer.
-
Quantification: Analyze the concentration of the substrate in the collected samples using a suitable analytical method (e.g., scintillation counting for radiolabeled substrates or LC-MS/MS).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both B-to-A and A-to-B directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests active transport.
-
Determine the IC50 value for this compound and the test compound by plotting the percentage of inhibition of the efflux ratio against the inhibitor concentration.
-
Protocol 2: Vesicular Transport Assay
This protocol provides a method to directly measure the inhibition of P-gp or BCRP-mediated transport using inside-out membrane vesicles.
Materials:
-
Inside-out membrane vesicles prepared from cells overexpressing P-gp or BCRP
-
Radiolabeled substrate (e.g., [³H]-N-methyl-quinidine for P-gp, [³H]-Estrone-3-sulfate for BCRP)
-
This compound
-
Test compound
-
Vesicle transport buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, pH 7.4)
-
ATP and MgCl₂
-
AMP (for control experiments to measure passive diffusion)
-
Scintillation fluid and counter
Methodology:
-
Vesicle Preparation: Prepare inside-out membrane vesicles from Sf9 insect cells or mammalian cells overexpressing P-gp or BCRP.
-
Transport Reaction:
-
Pre-incubate the membrane vesicles (50 µg protein) with various concentrations of this compound or the test compound for 10 minutes at 37°C.
-
Initiate the transport reaction by adding the radiolabeled substrate and either ATP (for active transport) or AMP (for background) to the vesicle suspension.
-
-
Termination of Reaction: After a specific incubation time (e.g., 5 minutes), stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a glass fiber filter to separate the vesicles from the incubation medium.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound substrate.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the radioactivity measured in the presence of AMP (passive diffusion) from that measured in the presence of ATP (total uptake) to determine the ATP-dependent transport.
-
Calculate the percentage of inhibition of ATP-dependent transport at each concentration of this compound or the test compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of P-gp/BCRP inhibition by this compound.
Experimental Workflow Diagram
Caption: General workflow for in vitro P-gp/BCRP inhibition assays.
Application Note and Protocol: Detecting the Effects of GSK1790627 on MEK Phosphorylation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. MEK1 and MEK2, dual-specificity protein kinases, are central components of this pathway, responsible for phosphorylating and activating ERK1 and ERK2.
Trametinib is a highly potent and selective allosteric inhibitor of MEK1/2. GSK1790627 is the N-deacetylated metabolite of Trametinib[1]. Understanding the activity of such metabolites is crucial for a comprehensive assessment of a drug's overall efficacy and mechanism of action. This document provides a detailed protocol for utilizing Western blotting to quantify the effects of this compound on the phosphorylation of MEK at Ser217/221, a key marker of its activation state.
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a well-characterized signaling cascade. Upon upstream stimulation, RAF kinases phosphorylate and activate MEK1/2. Activated MEK then phosphorylates ERK1/2. MEK inhibitors, and presumably their active metabolites like this compound, bind to MEK and prevent its phosphorylation of ERK. Interestingly, some allosteric MEK inhibitors can lead to an increase in MEK phosphorylation due to the abrogation of a negative feedback loop from ERK, even as they inhibit MEK's kinase activity.
Experimental Protocol
This protocol outlines the steps for treating a cancer cell line (e.g., A375 melanoma, which has a BRAF mutation leading to constitutive MEK-ERK signaling) with this compound and subsequently analyzing MEK phosphorylation by Western blot.
Materials and Reagents
-
Cell Line: A375 or other suitable cancer cell line
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Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA or Bradford assay kit
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer, and loading buffer
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Transfer System: PVDF or nitrocellulose membranes, transfer buffer, and power supply
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-MEK1/2 (Ser217/221)
-
Rabbit anti-total MEK1/2
-
Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL substrate
-
Imaging System: Chemiluminescence imager
Experimental Workflow
References
Application Notes and Protocols for GSK1790627 as a Reference Standard
Disclaimer: Publicly available information regarding the specific chemical entity "GSK1790627" is limited. Therefore, this document provides a representative set of application notes and protocols for the use of a novel small molecule pharmaceutical compound as a reference standard in analytical methods. The methodologies detailed below are based on common industry practices for the qualification and use of reference standards and should be adapted and validated for the specific characteristics of this compound.
Introduction
A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical chemistry. It is crucial for ensuring the identity, purity, quality, and strength of active pharmaceutical ingredients (APIs) and formulated drug products. This document outlines the application of this compound as a reference standard, with a focus on its use in High-Performance Liquid Chromatography (HPLC) for identification, purity determination, and assay of drug substances.
Hypothetical Profile of this compound: For the purpose of the following protocols, this compound is assumed to be a non-hygroscopic, crystalline solid, soluble in common organic solvents such as acetonitrile and methanol, and exhibiting UV absorbance.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the characterization and use of a new reference standard like this compound.
Table 1: Certificate of Analysis Summary for this compound Reference Standard
| Parameter | Method | Acceptance Criteria | Result |
| Appearance | Visual Inspection | White to off-white crystalline powder | Conforms |
| Identity | FTIR, ¹H NMR, MS | Conforms to structure | Conforms |
| Purity (by HPLC) | HPLC-UV | ≥ 99.5% | 99.8% |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |
| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |
| Assay (as is) | HPLC-UV | 99.0% - 101.0% | 99.6% |
Table 2: System Suitability Results for HPLC Purity Method
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| Relative Standard Deviation (%RSD) for 6 replicate injections | ≤ 1.0% | 0.4% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay
This protocol describes a reversed-phase HPLC method for the determination of the purity and assay of this compound.
3.1.1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid
3.1.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard (RS) Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound RS and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
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Sample Solution (0.5 mg/mL): Prepare in the same manner as the RS solution.
3.1.3. Chromatographic Conditions
| Parameter | Value |
| Column | C18 (4.6 mm x 150 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Gradient Program | See Table 3 |
Table 3: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
3.1.4. System Suitability Inject the RS solution six times and evaluate the system suitability parameters as listed in Table 2.
3.1.5. Data Analysis
-
Purity: Calculate the area percentage of the main peak relative to the total peak area.
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Assay: Compare the peak area of the main peak in the sample solution to that in the RS solution.
-
% Assay = (Area_sample / Area_standard) x (Conc_standard / Conc_sample) x Purity_standard
-
Diagrams
Caption: Workflow for HPLC analysis of this compound.
Caption: Traceability of a reference standard.
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with GSK1790627
For Research Use Only.
Introduction
GSK1790627 is a novel small molecule inhibitor targeting the pro-survival kinase, Kinase X (fictional for this example). Dysregulation of the Kinase X signaling pathway is implicated in various malignancies, promoting uncontrolled cell proliferation and resistance to apoptosis. By inhibiting Kinase X, this compound is hypothesized to induce cell cycle arrest and apoptosis in cancer cells. Flow cytometry is a powerful tool to quantitatively assess these cellular responses at a single-cell level. These application notes provide detailed protocols for analyzing apoptosis and cell cycle distribution in cells treated with this compound.
Data Presentation
The following tables summarize expected quantitative data from flow cytometry analysis of a human cancer cell line (e.g., HeLa) treated with this compound for 48 hours.
Table 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (0.1% DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (10 µM) | 60.7 ± 4.5 | 25.1 ± 3.2 | 14.2 ± 1.9 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (0.1% DMSO) | 55.4 ± 3.8 | 30.1 ± 2.5 | 14.5 ± 1.7 |
| This compound (10 µM) | 70.2 ± 4.1 | 15.3 ± 2.9 | 14.5 ± 2.3 |
Mandatory Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Troubleshooting & Optimization
Troubleshooting GSK1790627 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK1790627. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the N-deacetylated metabolite of Trametinib, a potent and orally active MEK inhibitor.[1] It is also referred to as M5.[2] Trametinib itself is used in the treatment of various cancers with specific BRAF mutations.[1] this compound is formed in the body through the deacetylation of Trametinib, a process primarily mediated by hydrolytic enzymes such as carboxylesterases.
Q2: What is the primary mechanism of action of this compound?
A2: As a metabolite of the MEK inhibitor Trametinib, this compound is understood to function by inhibiting the MEK1 and MEK2 pathways. This inhibition blocks the activation of the ERK signaling pathway, which in turn prevents cancer cell proliferation. In vitro studies have shown that this compound (M5) has comparable phospho-MEK1-inhibiting activity to its parent compound, Trametinib.
Troubleshooting Guides
Solubility Issues
Q3: I am having trouble dissolving this compound. What solvents are recommended?
A3: this compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] For biological experiments, preparing a concentrated stock solution in 100% DMSO is a common practice. This stock can then be diluted to the final desired concentration in your aqueous experimental medium.
Solubility Data Summary
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for creating stock solutions.[1] |
| DMF | Soluble | Can also be used for stock solutions.[1] |
| Ethanol | Data not publicly available | |
| PBS (Phosphate-Buffered Saline) | Data not publicly available | Direct dissolution in aqueous buffers is likely to be low. |
Experimental Protocol: Preparing a this compound Stock Solution
-
Materials: this compound powder, 100% DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots as recommended.
-
Q4: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds. Here are some troubleshooting steps:
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Decrease the final concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try using a lower final concentration.
-
Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% DMSO is often tolerated. Increasing the DMSO percentage in your final solution may help to keep the compound dissolved. Always include a vehicle control (medium with the same percentage of DMSO) in your experiments.
-
Use a different solvent for the stock solution: While data is limited, you could empirically test other organic solvents like DMF for creating the stock solution.
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Sonication: Briefly sonicating the final solution after dilution may help to redissolve small amounts of precipitate.
dot
Caption: A workflow for troubleshooting this compound precipitation issues.
Stability Issues
Q5: How should I store this compound?
A5: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions:
Storage Recommendations Summary
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C or -80°C | Long-term | Protect from light and moisture. |
| Stock Solution | -20°C | Up to 1 month | Sealed, protected from light.[1] |
| Stock Solution | -80°C | Up to 6 months | Sealed, protected from light.[1] |
Q6: I am concerned about the stability of this compound in my aqueous experimental media during long-term experiments. What is known about its stability?
A6: There is currently limited publicly available data on the stability of this compound in aqueous solutions at different pH values and temperatures. As the N-deacetylated metabolite of Trametinib, its stability could be influenced by factors that affect its parent compound. Trametinib's metabolism involves hydrolytic enzymes, suggesting that the amide bond in the parent compound is susceptible to hydrolysis. While this compound has already undergone deacetylation, its overall stability in aqueous media over extended periods should be considered.
Experimental Protocol: Assessing this compound Stability in Experimental Media
To ensure the integrity of your long-term experiments, it is advisable to perform a preliminary stability study under your specific experimental conditions.
-
Objective: To determine the stability of this compound in your cell culture medium at a specific temperature over time.
-
Methodology:
-
Prepare your complete experimental medium containing the desired final concentration of this compound.
-
Incubate the medium under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium.
-
Immediately analyze the concentration of this compound in the aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Plot the concentration of this compound versus time to determine its degradation rate.
-
dot
Caption: A workflow for assessing the stability of this compound.
Degradation and Metabolism
Q7: What are the known degradation pathways for this compound?
A7: Specific degradation pathways for this compound are not well-documented in publicly available literature. As a metabolite, its formation from Trametinib is the primary metabolic pathway of interest in a biological context. The deacetylation of Trametinib to form this compound is a key metabolic step. Further metabolism of this compound may occur, potentially through glucuronidation of the deacetylated product.
dot
Caption: The metabolic formation of this compound from Trametinib.
References
How to minimize off-target effects of GSK1790627 in experiments
Welcome to the technical support center for GSK1790627. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to help minimize potential off-target effects.
This compound is the N-deacetylated metabolite of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 kinases.[1] Preclinical data indicates that this compound exhibits similar potency to Trametinib in inhibiting MEK1 activation and cellular ERK phosphorylation. Given this, the off-target effects observed with Trametinib and other MEK inhibitors are relevant considerations for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream regulation of cellular processes such as proliferation, differentiation, and survival.
Q2: What are the known or potential off-target effects of this compound?
A2: As a metabolite of the MEK inhibitor Trametinib, this compound is expected to share a similar off-target profile. While highly selective for MEK1/2, MEK inhibitors can have off-target effects that may include:
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Paradoxical pathway activation: In certain cellular contexts, inhibition of the MEK/ERK pathway can lead to the feedback activation of other signaling pathways, such as the PI3K/AKT pathway.
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Effects on other kinases: Although selective, at higher concentrations, there may be inhibition of other structurally related kinases.
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Cellular process interference: Some MEK inhibitors have been reported to interfere with processes like calcium signaling, independent of their MEK inhibitory activity.
Q3: How can I confirm that the observed phenotype in my experiment is due to on-target MEK inhibition?
A3: To confirm on-target activity, consider the following experiments:
-
Rescue experiments: If possible, introduce a MEK1/2 mutant that is resistant to this compound. If the phenotype is reversed, it strongly suggests an on-target effect.
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Use of a structurally different MEK inhibitor: Treat your cells with a different class of MEK inhibitor. If you observe the same phenotype, it is more likely to be an on-target effect.
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Downstream signaling analysis: Use Western blotting to confirm the inhibition of ERK1/2 phosphorylation (p-ERK1/2) at concentrations of this compound that produce the phenotype. A clear correlation between p-ERK1/2 inhibition and the observed phenotype supports on-target action.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Off-target effects of this compound. | 1. Titrate the concentration: Use the lowest effective concentration of this compound that inhibits p-ERK1/2 to minimize off-target binding. 2. Perform a kinase selectivity screen: If unexpected results persist, consider profiling this compound against a broad panel of kinases to identify potential off-target interactions. 3. Validate with a secondary compound: Use a structurally unrelated MEK inhibitor to confirm that the observed phenotype is due to MEK inhibition. |
| Observed cellular toxicity at effective concentrations. | Off-target effects impacting cell viability pathways. | 1. Conduct dose-response and time-course studies: Determine the therapeutic window where MEK inhibition is achieved with minimal toxicity. 2. Assess markers of apoptosis and cell stress: Use assays such as TUNEL or caspase-3 cleavage to understand the mechanism of toxicity. 3. Consider a different MEK inhibitor: Some MEK inhibitors may have a more favorable toxicity profile in your specific cell type. |
| Discrepancy between biochemical and cellular assay results. | Poor cell permeability, active efflux, or intracellular metabolism of this compound. | 1. Perform a cellular target engagement assay: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to MEK1/2 in intact cells. 2. Measure intracellular compound concentration: If possible, use LC-MS/MS to determine the intracellular concentration of this compound. 3. Verify downstream pathway modulation: Confirm inhibition of p-ERK1/2 in your cellular model at the concentrations used. |
Experimental Protocols & Data
Protocol 1: Western Blot for p-ERK1/2 Inhibition
This protocol is to determine the on-target efficacy of this compound by measuring the phosphorylation of ERK1/2.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, treat the cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK1/2 (T202/Y204) and total ERK1/2. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
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Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
Quantitative Data Summary: Comparative Potency of MEK Inhibitors (Hypothetical Data)
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular EC50 (p-ERK Inhibition, nM) |
| This compound | MEK1/2 | ~1-5 | ~5-20 |
| Trametinib | MEK1/2 | 0.92 | ~5-20 |
| Selumetinib | MEK1/2 | 14 | ~10-50 |
This table presents hypothetical comparative data based on known MEK inhibitors to guide experimental design. Actual values for this compound should be determined empirically.
Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK1/2.
References
Technical Support Center: Troubleshooting Cell Viability Assays with GSK1790627 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during cell viability experiments involving the compound GSK1790627.
Troubleshooting Guides
When unexpected results occur in cell viability assays, it is crucial to determine if the issue lies with the experimental technique, the cells, or potential interference from the test compound itself. This guide provides a systematic approach to troubleshooting.
Issue 1: Unexpected Decrease in Cell Viability at Low this compound Concentrations
An unexpectedly sharp drop in viability at low concentrations, which may not follow a typical dose-response curve, can be alarming. Here are potential causes and solutions:
| Potential Cause | Recommended Action |
| High Cell Seeding Density | Overly confluent cells can be more sensitive to cytotoxic agents. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[1] |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentrations used. Run a solvent control with the highest concentration of the solvent used in the experiment. |
| Compound Instability | This compound may be unstable in the culture medium, leading to the formation of a more toxic byproduct. Assess compound stability in media over the time course of the experiment using analytical methods if possible. |
| Rapid Onset of Cytotoxicity | The compound may induce a very rapid cytotoxic effect. Perform a time-course experiment to assess viability at earlier time points (e.g., 6, 12, 24 hours). |
Issue 2: Higher Than Expected Cell Viability or an Increase in Signal with this compound Treatment
An increase in the viability signal, especially at higher concentrations, is a strong indicator of assay interference.
| Potential Cause | Recommended Action |
| Direct Reduction of Assay Reagent | This compound may have reducing properties that directly convert the assay substrate (e.g., MTT, XTT, resazurin) to its colored/fluorescent product, independent of cellular metabolic activity.[2][3] |
| Optical Interference | If this compound is colored or fluorescent, it can interfere with the absorbance or fluorescence readings of the assay. |
| Induction of Cellular Metabolism | The compound might increase the metabolic activity of the cells without increasing cell number, leading to a stronger signal in metabolic-based assays.[3] |
To investigate these possibilities, perform the following control experiments:
-
Cell-Free Assay Control: Add this compound at various concentrations to the cell culture medium without cells. Then, add the viability assay reagent and measure the signal. A significant signal in the absence of cells confirms direct interference.
-
Killed-Cell Control: Treat cells with a known cytotoxic agent to achieve complete cell death. Then, add this compound and the viability reagent. An increase in signal in the presence of the compound indicates interference.
-
Microscopic Examination: Visually inspect the cells under a microscope before and after treatment. This can help to correlate the assay signal with the actual cell number and morphology.[3]
Experimental Protocols
A standardized and well-controlled experimental protocol is essential for reproducible results.
Standard MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include appropriate controls (untreated, solvent control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are not consistent. What are the common sources of variability?
A1: Variability in cell-based assays can stem from several factors, including inconsistent cell seeding, pipetting errors, edge effects in the microplate, and variations in incubation times.[1] Ensuring a homogenous cell suspension, proper pipette calibration, and consistent timing for all steps is critical.
Q2: Could this compound be interfering with my MTT/XTT/Resazurin-based assay?
A2: It is possible. Some chemical compounds can directly reduce the tetrazolium salts (MTT, XTT) or resazurin, leading to a false-positive signal that suggests higher viability.[2][3] To test for this, run a cell-free control where you mix your compound with the assay reagent in the media.
Q3: What alternative cell viability assays can I use if I suspect interference?
A3: If you suspect interference with metabolic assays, consider using assays with different detection principles.
-
ATP-based assays: These measure the level of ATP in viable cells, which is a good indicator of metabolic activity.
-
Dye exclusion assays: Methods like trypan blue or propidium iodide staining identify cells with compromised membrane integrity.
-
Real-time impedance-based assays: These monitor cell attachment and proliferation continuously without the need for endpoint reagents.
Q4: How can I differentiate between a cytostatic and a cytotoxic effect of this compound?
A4: Viability assays based on metabolic activity alone may not distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects.[4] To differentiate, you can combine a proliferation assay (e.g., BrdU or EdU incorporation) with a cytotoxicity assay (e.g., LDH release or a live/dead cell stain).
Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting cell viability assays.
Caption: A workflow for troubleshooting unexpected cell viability assay results.
Caption: How a compound can interfere with a metabolic-based viability assay.
Caption: A decision tree to aid in selecting an appropriate cell viability assay.
References
Technical Support Center: GSK1790627 & Trametinib Experimental Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving the MEK inhibitor Trametinib and its active metabolite, GSK1790627. Inconsistent experimental outcomes can arise from the metabolic conversion of Trametinib, and this guide is designed to help researchers, scientists, and drug development professionals navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Trametinib?
A1: this compound is the N-deacetylated metabolite of Trametinib. Trametinib is a potent and selective allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. In biological systems, Trametinib can be metabolized to this compound, which is also an active MEK inhibitor. The variable rate of this conversion can be a source of experimental inconsistency.
Q2: What is the primary mechanism of action for Trametinib and this compound?
A2: Both Trametinib and this compound are allosteric inhibitors of MEK1 and MEK2 kinases. They bind to a site adjacent to the ATP-binding pocket, preventing MEK from phosphorylating its downstream target, ERK1/2. This leads to the inhibition of the MAPK signaling pathway, which is often hyperactivated in various cancers and other diseases, thereby reducing cell proliferation and survival.
Q3: Why am I seeing variable results in my experiments with Trametinib?
A3: Variability in Trametinib experiments can stem from several factors:
-
Metabolic Conversion: Different experimental systems (cell lines, animal models) may metabolize Trametinib to this compound at different rates, leading to varying concentrations of the two active compounds.
-
Cell Line Specificity: The sensitivity to MEK inhibition can vary significantly between different cell lines, depending on their genetic background (e.g., BRAF or RAS mutation status).
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to drug treatment.
-
Drug Stability and Storage: Improper storage and handling of Trametinib can lead to degradation and loss of potency.
Q4: How can I minimize the impact of metabolic conversion on my results?
A4: To minimize variability due to metabolism, consider the following:
-
Use this compound directly: If the goal is to study the effects of the metabolite, using this compound directly will eliminate the variable of metabolic conversion.
-
Characterize metabolism in your system: If using Trametinib, it is advisable to determine the rate of conversion to this compound in your specific cell line or animal model using techniques like LC-MS/MS.
-
Consistent experimental timing: Perform experiments at consistent time points after treatment to minimize variations due to time-dependent metabolic changes.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of ERK Phosphorylation
Symptoms:
-
Western blot results show variable levels of phosphorylated ERK (p-ERK) between experiments, despite using the same concentration of Trametinib.
-
Lack of a clear dose-dependent decrease in p-ERK levels.
Possible Causes and Solutions:
| Cause | Solution |
| Variable Metabolism to this compound | Quantify the levels of both Trametinib and this compound in your experimental system over time using LC-MS/MS to understand the kinetics of metabolism. |
| Cell Lysis and Protein Extraction Issues | Use fresh lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis on ice and quantify protein concentration accurately before loading. |
| Western Blotting Technique | Optimize antibody concentrations, blocking conditions, and washing steps. Use a sensitive and quantitative detection method. |
| Cellular Resistance | Investigate potential resistance mechanisms, such as upregulation of bypass signaling pathways (e.g., PI3K/AKT). |
Issue 2: Discrepancies in Cell Viability/Proliferation Assays
Symptoms:
-
Inconsistent IC50 values for Trametinib across different experimental replicates.
-
Unexpectedly high cell survival at concentrations that should be cytotoxic.
Possible Causes and Solutions:
| Cause | Solution |
| Metabolite Activity | The relative potency of this compound and Trametinib may differ. Consider that the observed effect is a combination of both compounds. |
| Assay Conditions | Standardize cell seeding density, incubation times, and reagent concentrations. Ensure that the chosen assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and experimental goals. |
| Drug Adsorption to Plasticware | Use low-binding plates and tubes to minimize the loss of compound due to adsorption. |
| Incomplete Drug Solubilization | Ensure Trametinib is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium. |
Quantitative Data Summary
Table 1: In Vitro Potency of Trametinib and Related MEK Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Trametinib | MEK1 | 0.92 | Cell-free | [1] |
| MEK2 | 1.8 | Cell-free | [1] | |
| BRAF V600E mutant melanoma | 1-5 | A375, SK-MEL-28 | [2] | |
| This compound | MEK1/2 | Data not publicly available | - | - |
| Selumetinib | MEK1/2 | 14 | Cell-free | [3] |
| Cobimetinib | MEK1 | 4.2 | Cell-free | [3] |
Table 2: Pharmacokinetic Parameters of Trametinib in Humans
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 1.5 hours |
| Plasma Protein Binding | >97% |
| Metabolism | Primarily by deacetylation to this compound |
| Elimination Half-life | 4-5 days |
Data is primarily from clinical studies and may vary in preclinical models.
Experimental Protocols
Protocol 1: Western Blotting for p-ERK Inhibition
Objective: To assess the inhibition of ERK1/2 phosphorylation by Trametinib or this compound.
Materials:
-
Cell culture reagents
-
Trametinib and/or this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of Trametinib, this compound, or vehicle control for the desired time (e.g., 2, 6, 24 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
Troubleshooting: See Troubleshooting Guide, Issue 1.
Protocol 2: Cell Viability Assay (MTT)
Objective: To determine the effect of Trametinib or this compound on cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
Trametinib and/or this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of Trametinib or this compound in culture medium.
-
Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Troubleshooting: See Troubleshooting Guide, Issue 2.
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib and this compound on MEK1/2.
References
- 1. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in MEK inhibitor efficacy in molecularly characterized low-grade serous ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
Technical Support Center: GSK1790627 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential degradation pathways of GSK1790627 and best practices to prevent its degradation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relationship to Trametinib?
This compound is the N-deacetylated metabolite of Trametinib.[1][2][3][4] Trametinib is an orally active inhibitor of mitogen-activated extracellular signal-regulated kinase 1 and 2 (MEK1 and MEK2).[1] In vivo, Trametinib is metabolized, primarily through deacetylation by hydrolytic enzymes like carboxyl-esterases, to form this compound.[2][3]
Q2: What are the known degradation pathways for this compound?
Direct degradation pathways for this compound are not extensively documented in publicly available literature. However, forced degradation studies on the parent drug, Trametinib, have shown that this compound (referred to as desacetyl trametinib) is a potential degradation product under acidic and basic conditions.[4][5] This indicates that the amide bond in Trametinib is susceptible to hydrolysis, leading to the formation of this compound. Therefore, conditions that promote hydrolysis should be avoided to prevent the formation of this compound from Trametinib.
Q3: How can I prevent the degradation of Trametinib into this compound in my experiments?
To prevent the chemical degradation of Trametinib into this compound, it is crucial to maintain neutral pH conditions. Both acidic and basic environments have been shown to promote the formation of desacetyl trametinib.[4][5]
Q4: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is acceptable.[1] The compound should be stored in a sealed container, protected from moisture and light.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected presence of this compound in a Trametinib sample. | Hydrolysis of Trametinib: The experimental conditions may be too acidic or basic, causing the deacetylation of Trametinib. | - Maintain a neutral pH (around 7.0) in all buffers and solutions. - Avoid prolonged exposure of Trametinib to acidic or basic solutions. - Analyze samples promptly after preparation. |
| Loss of this compound potency or presence of unknown peaks in analysis. | Further Degradation: Although specific pathways are not defined, this compound itself may be unstable under harsh conditions (e.g., strong acids/bases, high temperatures, prolonged light exposure). | - Adhere strictly to recommended storage conditions (-80°C or -20°C).[1] - Protect solutions from light. - Perform experiments at controlled room temperature unless otherwise specified. |
| Inconsistent results in cellular assays. | Degradation in Media: The pH of the cell culture media or assay buffer could be contributing to the degradation of Trametinib to this compound, which may have different activity. | - Ensure the pH of all media and buffers is stable and within the physiological range. - Prepare fresh solutions of the compound for each experiment. |
Experimental Protocols
Protocol 1: Analysis of Trametinib and its Degradation Products by RP-HPLC
This method can be used to separate and quantify Trametinib and its related substances, including this compound (desacetyl trametinib).
-
Mobile Phase A: 0.15% Orthophosphoric acid in water and acetonitrile (80:20 v/v)[4][5]
-
Mobile Phase B: 0.15% Orthophosphoric acid in water and acetonitrile (20:80 v/v)[4][5]
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 10 | 50 |
| 20 | 80 |
| 25 | 20 |
| 30 | 20 |
Visualizations
Caption: Formation of this compound from Trametinib via hydrolysis.
Caption: Recommended workflow for handling this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. iajps.com [iajps.com]
- 4. researchgate.net [researchgate.net]
- 5. New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to GSK1790627 in Cancer Cells
Welcome to the Technical Support Center for GSK1790627. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding resistance to this compound in cancer cells. As this compound is the N-deacetylated metabolite of the MEK inhibitor Trametinib, this guide focuses on the well-documented mechanisms of resistance to Trametinib and MEK inhibitors in general.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the active metabolite of Trametinib, a highly selective, allosteric inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase). MEK1 and MEK2 are key components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in various cancers, driving cell proliferation, survival, and differentiation. By inhibiting MEK, this compound blocks the phosphorylation and activation of ERK1/2, leading to the suppression of downstream signaling and inhibition of tumor cell growth.
Q2: My cancer cell line is showing reduced sensitivity to this compound/Trametinib. What are the common mechanisms of resistance?
Resistance to MEK inhibitors like Trametinib can be categorized into two main types:
-
Innate (Primary) Resistance: Cancer cells are intrinsically resistant to the drug without prior exposure.
-
Acquired (Secondary) Resistance: Cancer cells initially respond to the drug but eventually develop resistance after prolonged treatment.
The most common mechanisms of resistance involve the reactivation of the MAPK pathway or the activation of alternative "bypass" signaling pathways. These can include:
-
Reactivation of the MAPK Pathway:
-
Activation of Bypass Signaling Pathways:
Q3: How can I determine the mechanism of resistance in my cell line?
To investigate the specific mechanism of resistance in your experimental model, a multi-faceted approach is recommended:
-
Genomic Analysis: Perform DNA sequencing (e.g., whole-exome sequencing or targeted panel sequencing) to identify mutations in key genes of the MAPK and PI3K pathways (BRAF, NRAS, KRAS, MEK1/2, PIK3CA, PTEN).
-
Transcriptomic Analysis: Use RNA sequencing (RNA-seq) to identify changes in gene expression, such as the upregulation of RTKs or alternative splicing of BRAF.
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Proteomic and Phospho-proteomic Analysis: Employ techniques like Western blotting or mass spectrometry-based proteomics to assess the phosphorylation status of key signaling proteins (e.g., p-ERK, p-AKT, p-S6) and the expression levels of RTKs.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Complete lack of response to this compound/Trametinib in a new cell line (Innate Resistance). | The cell line may harbor pre-existing mutations that confer resistance (e.g., KRAS mutation with concurrent PIK3CA mutation). | - Sequence key genes in the MAPK and PI3K pathways. - Test for sensitivity to inhibitors of alternative pathways (e.g., PI3K inhibitors). - Consider using a combination of a MEK inhibitor and a PI3K or RTK inhibitor. |
| Initial sensitivity to this compound/Trametinib followed by a gradual loss of efficacy (Acquired Resistance). | Development of secondary mutations, gene amplifications, or activation of bypass pathways. | - Generate and characterize the resistant cell line (see Experimental Protocols). - Analyze the resistant cells for molecular alterations (genomic, transcriptomic, proteomic). - Evaluate the efficacy of combination therapies targeting the identified resistance mechanism. |
| Rebound in ERK phosphorylation after a short period of inhibition. | Feedback reactivation of the MAPK pathway. Inhibition of MEK can lead to a loss of negative feedback loops, resulting in increased upstream signaling. | - This is an expected adaptive response.[9] - Assess the duration of ERK inhibition required for a biological effect. - Consider combination with an upstream inhibitor (e.g., a BRAF inhibitor in BRAF-mutant lines) or a downstream inhibitor (e.g., an ERK inhibitor). |
| Variability in response between different experiments. | - Inconsistent drug concentration or cell seeding density. - Mycoplasma contamination. - Cell line heterogeneity. | - Ensure consistent experimental parameters. - Regularly test for mycoplasma. - Consider single-cell cloning to establish a homogenous population. |
Quantitative Data Summary
Table 1: Reported IC50 Values for Trametinib in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Status | Trametinib IC50 (nM) | Reference |
| A375 | Melanoma (BRAF V600E) | Sensitive | ~1-10 | [3] |
| A375-R | Melanoma (BRAF V600E) | Trametinib-Resistant | >1000 | [9] |
| OVCAR5 | Ovarian Cancer (BRAF V600E) | Sensitive | ~10-50 | [9] |
| OVCAR5-R | Ovarian Cancer (BRAF V600E) | Trametinib-Resistant | >1000 | [9] |
| HCT116 | Colorectal Cancer (KRAS G13D) | Sensitive | ~1-10 | [5] |
| LoVo | Colorectal Cancer (KRAS G13D) | Resistant | >100 | [5] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Protocol 1: Generation of Acquired Resistance to this compound/Trametinib in Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to MEK inhibitors through continuous, dose-escalating exposure.[10]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound or Trametinib (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture flasks/plates
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
-
Cell viability assay reagents (e.g., CellTiter-Glo®, MTS, or crystal violet)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound/Trametinib in the parental cell line.
-
Initial Treatment: Culture the parental cells in the presence of the drug at a concentration equal to or slightly below the IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, increase the drug concentration by approximately 1.5 to 2-fold.
-
Monitoring and Maintenance: Continuously monitor the cells for growth. Maintain the cells at each drug concentration until a stable, proliferating population emerges. This may take several weeks to months.
-
Repeat Dose Escalation: Repeat step 3, gradually increasing the drug concentration. The final desired concentration should be significantly higher than the initial IC50 (e.g., 10- to 100-fold).
-
Characterization of Resistant Cells: Once a resistant population is established, confirm the degree of resistance by performing a cell viability assay and comparing the IC50 to the parental cell line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages.
-
Maintenance of Resistant Phenotype: Culture the resistant cells in the continuous presence of the high concentration of the drug to maintain the resistant phenotype.
Protocol 2: Western Blot Analysis of MAPK and PI3K Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the MAPK and PI3K signaling pathways.
Materials:
-
Parental and resistant cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Prepare samples for loading by mixing equal amounts of protein with Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the total protein and loading control to compare the levels of phosphorylated proteins between sensitive and resistant cells.
Visualizations
Caption: The MAPK signaling pathway and the inhibitory action of this compound.
Caption: Overview of key resistance mechanisms to this compound.
Caption: Workflow for generating and characterizing resistant cell lines.
References
- 1. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. delivery-files.atcc.org [delivery-files.atcc.org]
- 4. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. unclineberger.org [unclineberger.org]
- 8. Enhancer Remodeling During Adaptive Bypass to MEK Inhibition Is Attenuated by Pharmacological Targeting of the P-TEFb Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Unexpected Outcomes in GSK-3 Inhibition Studies with SB-216763
A Technical Resource for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the GSK-3 inhibitor, SB-216763. The information provided is intended to help interpret unexpected results and refine experimental approaches.
Introduction
SB-216763 is a potent and selective, ATP-competitive inhibitor of both Glycogen Synthase Kinase-3 alpha (GSK-3α) and beta (GSK-3β).[1][2][3] It is widely used in preclinical research to investigate the roles of GSK-3 in various cellular processes. While the primary mechanism of action is well-established, researchers may encounter results that are complex or deviate from initial expectations. This guide addresses some of these potential scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SB-216763?
A1: SB-216763 is a potent and selective, ATP-competitive inhibitor of glycogen synthase kinase-3 (GSK-3).[3] It has been shown to be equally effective at inhibiting both GSK-3α and GSK-3β isoforms with an IC50 of approximately 34.3 nM.[1] By inhibiting GSK-3, SB-216763 is expected to prevent the phosphorylation of its downstream substrates, leading to the activation of signaling pathways like the Wnt/β-catenin pathway.[2]
Q2: I'm not seeing the expected increase in β-catenin levels after treating my cells with SB-216763. What could be the reason?
A2: While SB-216763 is a potent GSK-3 inhibitor and should lead to the stabilization and accumulation of β-catenin, several factors could contribute to a lack of observable effect.[2] These include cell type-specific differences in β-catenin regulation, the experimental conditions, or the specific downstream readout being measured. It is also important to consider that while β-catenin activation is a key consequence of GSK-3 inhibition, it may not be the sole determinant of the observed phenotype in all cellular contexts.[4]
Q3: Can SB-216763 have off-target effects?
A3: SB-216763 is known to be highly selective for GSK-3 over a range of other kinases.[2][3] However, like most small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. One study noted that SB-216763 can inhibit HIPK2, which could work synergistically with GSK-3 inhibition.[4] To mitigate concerns about off-target effects, it is recommended to use the lowest effective concentration and to confirm key findings using a structurally distinct GSK-3 inhibitor or a genetic approach like siRNA-mediated knockdown of GSK-3.[5]
Q4: I observed that SB-216763 alone does not induce apoptosis in my cancer cell line, which was unexpected. Is this a known phenomenon?
A4: Yes, this has been observed in some cancer cell lines. For example, in cutaneous T-cell lymphoma (CTCL) cells, treatment with SB-216763 alone did not significantly affect the rate of apoptosis.[6] However, when combined with the protein kinase C inhibitor Enzastaurin, a significant increase in apoptosis was observed.[6] This suggests that in certain contexts, GSK-3 inhibition may need to be combined with the modulation of other signaling pathways to achieve a pro-apoptotic effect.
Q5: Are there reports of SB-216763 having different effects in different cell types?
A5: Yes, the cellular context is critical. For instance, the effect of SB-216763 on the expression and secretion of interleukin-8 (IL-8) has been shown to be cell-type dependent. While some studies in other cell types have found that GSK-3 inhibition induces IL-8 production, one study using THP-1 ASC GFP macrophage cells found no significant difference in IL-8 expression or secretion after treatment with SB-216763. This highlights the importance of empirical testing in your specific model system.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| No change in β-catenin levels | Insufficient inhibitor concentration or treatment time. | Optimize concentration (typically 5-25 µM) and duration (typically 3-24 hours) of SB-216763 treatment.[2] |
| Cell-type specific regulation of β-catenin. | Investigate alternative downstream targets of GSK-3 in your cell line. | |
| Unexpected phenotypic outcome | Off-target effects of SB-216763. | Use a structurally different GSK-3 inhibitor (e.g., CHIR-99021) or siRNA against GSK-3β to confirm the phenotype is due to on-target inhibition.[5] |
| Involvement of other signaling pathways. | Consider that GSK-3 is a node in multiple signaling pathways. The net effect of its inhibition can be complex. | |
| Discrepancy with published data | Different experimental conditions (cell line, passage number, media supplements). | Carefully compare your experimental protocol with the published study. |
| Different inhibitor lots or sources. | Ensure the quality and purity of your SB-216763 compound. | |
| Inhibitor appears inactive | Improper storage or handling of the compound. | SB-216763 is typically dissolved in DMSO and stored at -20°C or -80°C.[7] Ensure proper handling to maintain its activity. |
| Cell permeability issues in your specific cell type. | While SB-216763 is cell-permeable, extreme cell types might present unique challenges. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (GSK-3α/β) | 34.3 nM | [1] |
| Typical Working Concentration | 5-25 µM | [2] |
| Typical Treatment Duration | 3-24 hours | [2] |
Experimental Protocols
Western Blot for β-catenin Accumulation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with SB-216763 (e.g., 10 µM) or vehicle (DMSO) for the desired time (e.g., 6 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against β-catenin overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Luciferase Reporter Assay for TCF/LEF Activity
-
Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase.
-
Treatment: After 24 hours, treat the cells with SB-216763 or vehicle.
-
Lysis and Measurement: After the desired treatment time (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Visualizing the Pathways
To better understand the cellular context of GSK-3 inhibition, the following diagrams illustrate the canonical Wnt/β-catenin signaling pathway and a general experimental workflow for investigating the effects of SB-216763.
Caption: Canonical Wnt/β-catenin signaling pathway with and without Wnt ligand, and the point of intervention by SB-216763.
Caption: A general experimental workflow for studying the effects of SB-216763.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SB216763 | Cell Signaling Technology [cellsignal.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Glycogen Synthase Kinase 3 (GSK3) Inhibitor, SB-216763, Promotes Pluripotency in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Glycogen Synthase Kinase 3 beta (GSK3β) Suppresses the Progression of Esophageal Squamous Cell Carcinoma by Modifying STAT3 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Glycogen Synthase Kinase 3 (GSK3) Increases the Cytotoxicity of Enzastaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Best practices for long-term storage of GSK1790627
Disclaimer: Specific long-term storage data and handling instructions for GSK1790627 are not publicly available. The following best practices are based on general recommendations for the storage and handling of similar compounds, particularly Rho-kinase (ROCK) inhibitors. Researchers should always consult the manufacturer's product-specific information sheet for the most accurate guidance.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound for the long term?
For long-term stability, the solid form of this compound, like many other ROCK inhibitors, should be stored at -20°C.[1] When stored under these conditions and protected from light, the compound is expected to be stable for up to two to three years.[1][2] Always check the manufacturer's certificate of analysis for any lot-specific storage recommendations.
Q2: What is the recommended way to prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO). For in vitro experiments, DMSO is a common choice.[2] To prepare the stock solution, carefully weigh the desired amount of the compound and dissolve it in the appropriate volume of solvent. Gentle vortexing or ultrasonication may be required to fully dissolve the compound.[2]
Q3: How should I store the stock solution of this compound?
Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -20°C or -80°C.[2][3] When stored at -20°C, a stock solution may be stable for up to one year if protected from light.[1] For storage at -80°C, the stability may extend to six months.[3]
Q4: Is this compound sensitive to light?
Yes, as a general precaution for many small molecule inhibitors, it is recommended to protect both the solid compound and its solutions from light to prevent potential degradation.[1]
Troubleshooting Guide
Q1: I am having trouble dissolving the this compound powder. What can I do?
If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Ensure the correct solvent is being used. DMSO is a common solvent for many inhibitors.[2]
-
Gently warm the solution. Heating the solution to no higher than 50°C may aid in dissolution.
-
Use physical methods to assist dissolution. Gentle vortexing or sonication can help break up any clumps and facilitate dissolving.[2]
-
Check for solvent contamination. DMSO is hygroscopic and can absorb moisture, which may affect solubility.[2] Use fresh, anhydrous DMSO for preparing your stock solution.
Q2: My experiments are showing inconsistent results. Could my stored this compound have degraded?
Inconsistent results could be due to compound degradation. To assess the activity of your inhibitor, you can:
-
Perform a positive control experiment. Use a fresh vial of the inhibitor or a different known active compound to compare results.
-
Run a dose-response curve. A shift in the IC50 value could indicate a loss of potency.
-
Check for visible signs of degradation. Look for any change in color or the presence of precipitates in your stock solution. If precipitation is observed, try to redissolve it. If it persists, the solution may need to be discarded.[2]
Q3: I accidentally left my stock solution at room temperature for a few hours. Is it still usable?
While short-term exposure to room temperature may not significantly impact the compound, it is not ideal. The stability of the compound at room temperature is not typically characterized. For critical experiments, it is recommended to use a freshly thawed aliquot that has been properly stored to ensure maximal activity and reproducibility.
Data Summary
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[2] | Protect from light[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year[1] | Aliquot to avoid freeze-thaw cycles; Protect from light[2] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[3] | Aliquot to avoid freeze-thaw cycles; Protect from light[2][3] |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure for a 10 mM Stock Solution:
-
Weigh the Compound: Carefully weigh out 1 mg of this compound powder.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (hypothetically assume 500 g/mol for this example), calculate the volume of DMSO needed for a 10 mM stock solution.
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 500 g/mol ) = 0.0002 L = 200 µL
-
-
Dissolve the Compound: Add 200 µL of anhydrous DMSO to the vial containing the this compound powder.
-
Ensure Complete Dissolution: Gently vortex or sonicate the solution until the powder is completely dissolved. Visually inspect for any remaining solid particles.
-
Aliquot for Storage: Dispense the stock solution into single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store Properly: Store the aliquots at -20°C or -80°C, protected from light.
Procedure for a 10 µM Working Solution:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution.
-
Dilute to Working Concentration: Prepare the working solution by diluting the stock solution in your cell culture medium or experimental buffer. For a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
Example: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Mix Thoroughly: Gently mix the working solution by pipetting up and down.
-
Use Immediately: Use the freshly prepared working solution for your experiment. Do not store diluted working solutions for long periods.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Simplified hypothetical ROCK signaling pathway.
Caption: Workflow for proper storage and handling of this compound.
References
Validation & Comparative
A Comparative Analysis of Efficacy: GSK1790627 and Trametinib
An important note on the availability of data: Extensive searches for publicly available information on GSK1790627 have yielded no results. This compound may be an internal GlaxoSmithKline (GSK) designation that has not been disclosed in scientific literature or public databases. Consequently, a direct comparison of its efficacy with Trametinib, supported by experimental data, is not feasible at this time.
This guide will therefore provide a comprehensive overview of Trametinib, a well-documented and approved therapeutic agent, adhering to the original request's structure for data presentation, experimental protocols, and visualizations. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the MAPK pathway and its inhibitors.
Trametinib: A Profile
Trametinib, marketed under the brand name Mekinist, is a highly selective and potent allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) and MEK2.[1][2][3] These kinases are central components of the RAS-RAF-MEK-ERK signaling pathway, often referred to as the MAPK/ERK pathway.[4][5] Dysregulation of this pathway is a common driver of cellular proliferation, differentiation, and survival in various cancers.[1][4]
Mechanism of Action
Trametinib functions by binding to a unique allosteric site on the MEK1 and MEK2 enzymes, distinct from the ATP-binding site. This binding prevents the phosphorylation and activation of MEK, which in turn blocks the downstream phosphorylation and activation of extracellular signal-regulated kinase 1 (ERK1) and ERK2.[4] The inhibition of ERK signaling ultimately leads to a G1 phase cell cycle arrest and apoptosis in cancer cells with activating mutations in upstream components of the pathway, most notably BRAF.[1]
The following diagram illustrates the position of Trametinib within the MAPK/ERK signaling cascade.
References
Validating the Inhibitory Effect of Trametinib (GSK1120212) on MEK1/MEK2: A Comparative Guide
This guide provides a comprehensive comparison of Trametinib (GSK1120212), a potent and selective inhibitor of MEK1 and MEK2, with other prominent MEK inhibitors. It is intended for researchers, scientists, and drug development professionals to objectively assess the performance of Trametinib and understand the methodologies for validating its target engagement.
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2] Aberrant activation of this pathway is implicated in a significant portion of human cancers, making it a key target for therapeutic intervention.[3][4] MEK1 and MEK2 are dual-specificity kinases that are central components of this pathway, acting as the sole activators of ERK1 and ERK2.[1][5] Therefore, inhibiting MEK1/2 is a rational strategy for cancer treatment.[6][]
Trametinib is an allosteric, non-ATP-competitive inhibitor of MEK1 and MEK2.[8][9] Its high specificity and potency have led to its FDA approval for the treatment of various cancers, particularly those with BRAF mutations.[6][] This guide will delve into the experimental data supporting its efficacy and compare it with other well-established MEK inhibitors such as Cobimetinib, Selumetinib, and Binimetinib.
Comparative Performance of MEK Inhibitors
The inhibitory activity of MEK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their half-maximal effective concentration (EC50) in cell-based assays. The following table summarizes the reported potency of Trametinib and other selected MEK inhibitors.
| Inhibitor | Target(s) | Biochemical IC50 (nM) | Cellular Activity (Cell Line) | Reference |
| Trametinib (GSK1120212) | MEK1/MEK2 | MEK1: 0.92, MEK2: 1.8 | p-ERK Inhibition (HT-29): ~5-20 nM | [10][11] |
| Cobimetinib (GDC-0973) | MEK1 | 4.2 | Proliferation (A375): 7 nM | [11][12] |
| Selumetinib (AZD6244) | MEK1 | 14 | p-ERK Inhibition: 10 nM | [11] |
| Binimetinib (MEK162) | MEK1/MEK2 | 12 | p-ERK Inhibition: 11 nM | [11][12] |
| Mirdametinib (PD0325901) | MEK1/MEK2 | 0.33 | Proliferation (C26): 0.33 nM | [11][12] |
| U0126 | MEK1/MEK2 | MEK1: 72, MEK2: 58 | - | [12] |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols for Validation
Validating the inhibitory effect of a MEK inhibitor involves a multi-faceted approach, including biochemical assays to determine direct enzyme inhibition and cell-based assays to assess downstream pathway modulation and cellular effects.
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified MEK1/2.
-
Principle: Recombinant active MEK1 or MEK2 is incubated with its substrate (e.g., inactive ERK2) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated ERK2 is then quantified to determine the extent of MEK inhibition.
-
Protocol Outline:
-
Prepare a reaction mixture containing recombinant MEK1 or MEK2, inactive ERK2, and ATP in a suitable buffer.
-
Add the MEK inhibitor at a range of concentrations.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and quantify the amount of phosphorylated ERK2 using methods such as ELISA, Western blot, or radioactivity-based assays.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
This is a fundamental cell-based assay to confirm that the inhibitor is engaging its target within a cellular context and inhibiting the downstream signaling pathway.[3]
-
Principle: Cells are treated with the MEK inhibitor, and the level of phosphorylated ERK (p-ERK) is measured relative to the total ERK protein. A reduction in the p-ERK/total ERK ratio indicates successful MEK inhibition.[13]
-
Protocol Outline:
-
Plate cancer cells with a constitutively active MAPK pathway (e.g., BRAF or RAS mutant cell lines like A375 or HT-29) and allow them to adhere.[10]
-
Treat the cells with the MEK inhibitor at various concentrations for a defined period (e.g., 2 hours).
-
Lyse the cells to extract total protein.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for p-ERK and total ERK.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK at each inhibitor concentration.
-
This assay assesses the functional consequence of MEK inhibition on cancer cell growth and survival.
-
Principle: Cancer cell lines are treated with the MEK inhibitor, and the number of viable cells is measured over time. A decrease in cell proliferation or viability indicates the anti-cancer efficacy of the inhibitor.
-
Protocol Outline:
-
Seed cancer cells in 96-well plates.
-
Treat the cells with a range of concentrations of the MEK inhibitor.
-
Incubate for a period of 2 to 5 days.
-
Measure cell viability using assays such as MTT, MTS, or CellTiter-Glo.
-
Plot the percentage of viable cells against the inhibitor concentration to determine the EC50 or GI50 (concentration for 50% growth inhibition) value.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAPK/ERK signaling pathway and a typical experimental workflow for validating a MEK inhibitor.
References
- 1. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEK inhibitor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. oncotarget.com [oncotarget.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. abmole.com [abmole.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to MEK Inhibitors: Mirdametinib vs. Selumetinib and the Role of Trametinib's Metabolite, GSK1790627
For Researchers, Scientists, and Drug Development Professionals
The targeting of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK1 and MEK2 kinases, has been a focal point in the development of targeted cancer therapies. This guide provides a comparative analysis of two prominent MEK inhibitors, Mirdametinib and Selumetinib. Additionally, it clarifies the identity of GSK1790627 as an active metabolite of Trametinib, another well-established MEK inhibitor, and incorporates relevant data for a comprehensive understanding.
Mechanism of Action: Targeting the MAPK/ERK Pathway
Mirdametinib, Selumetinib, and Trametinib are all potent and highly selective allosteric inhibitors of MEK1 and MEK2.[1][2] These enzymes are critical components of the RAS/RAF/MEK/ERK signaling cascade.[3] By binding to a site distinct from the ATP-binding pocket, these inhibitors lock MEK1/2 in an inactive state, preventing the phosphorylation and subsequent activation of ERK1/2.[4] The inhibition of ERK1/2 phosphorylation blocks downstream signaling, leading to reduced cell proliferation and the induction of apoptosis in cancer cells with mutations in the MAPK pathway, such as BRAF or RAS mutations.[1][2]
This compound is the N-deacetylated metabolite of Trametinib and is also an active MEK inhibitor.[5] Its mechanism of action is therefore consistent with that of its parent compound, Trametinib.
Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of intervention for these MEK inhibitors.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of MEK inhibitors.
Preclinical and In Vitro Activity
The following table summarizes key preclinical data for Mirdametinib, Selumetinib, and Trametinib.
| Parameter | Mirdametinib (PD-0325901) | Selumetinib (AZD6244) | Trametinib (GSK1120212) |
| Target | MEK1/2 | MEK1/2 | MEK1/2 |
| IC50 (MEK1) | Not specified in provided results | 14.1 ± 0.79 nM[2] | 0.7 nM[6] |
| IC50 (MEK2) | Not specified in provided results | Not specified in provided results | Not specified in provided results |
| Cellular Potency | Potent inhibition of ERK phosphorylation[1] | More potent in BRAF and RAS mutated cell lines (IC50 <1 μM)[2] | Sub-nanomolar activity against purified MEK1 and MEK2[6] |
| In Vivo Activity | Significant tumor growth inhibition in BRAF and RAS mutated tumor models[1] | Dose-dependent tumor growth inhibition (10-100 mg/kg)[2] | Inhibition of tumor growth in xenograft models (0.3-1 mg/kg)[6] |
Clinical Efficacy and Safety
Both Mirdametinib and Selumetinib have been extensively studied in the context of neurofibromatosis type 1 (NF1), a genetic disorder characterized by the growth of tumors along nerves.
An indirect treatment comparison of the ReNeu (Mirdametinib) and SPRINT (Selumetinib) trials in pediatric patients with NF1-associated plexiform neurofibromas (NF1-PN) revealed the following:
| Efficacy Outcome | Mirdametinib (ReNeu trial) | Selumetinib (SPRINT trial) |
| Mean Best Percent Reduction in Target PN Volume | -36.0% (MAIC), -36.2% (STC) | -22.8% |
| Confirmed Overall Response Rate (ORR) | 51.3% (MAIC), 55.5% (STC) - Not significantly different | 44% |
MAIC: Matching-Adjusted Indirect Comparison; STC: Simulated Treatment Comparison; PN: Plexiform Neurofibroma
The indirect comparison suggested that Mirdametinib demonstrated a significantly greater mean best percent reduction in target PN volume compared to Selumetinib.
In terms of safety, the same indirect comparison found that the rates of several all-grade treatment-related adverse events (TRAEs) were significantly lower with Mirdametinib compared to Selumetinib, including dermatitis acneiform, diarrhea, nausea, vomiting, and fatigue. The rate of dose reductions due to TRAEs was also significantly lower with Mirdametinib. However, it is important to note that all MEK inhibitors share a similar adverse effect profile.[7]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative workflows for key assays used in the evaluation of MEK inhibitors.
In Vitro MEK1/2 Inhibition Assay
This workflow outlines a general procedure for assessing the in vitro inhibitory activity of a compound against MEK1/2.
Caption: Workflow for an in vitro MEK1/2 kinase inhibition assay.
Cellular Assay for ERK Phosphorylation
This diagram illustrates a common method to assess the ability of a MEK inhibitor to block ERK phosphorylation in a cellular context.
Caption: Workflow for assessing cellular ERK phosphorylation via Western Blot.
Conclusion
Mirdametinib and Selumetinib are both effective MEK1/2 inhibitors with demonstrated clinical activity, particularly in the treatment of NF1-associated plexiform neurofibromas. Indirect comparative data suggests that Mirdametinib may offer a greater reduction in tumor volume and a more favorable safety profile in this patient population. This compound is an active metabolite of Trametinib, another potent MEK inhibitor, and its activity is integral to the therapeutic effect of its parent drug. The choice of a specific MEK inhibitor for research or clinical development will depend on a variety of factors, including the specific cancer type, the genetic context of the tumor, and the desired safety and efficacy profile. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of these agents.
References
- 1. Mirdametinib - NCI [dctd.cancer.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
Lack of Reproducible Efficacy for GSK372475 in Major Depressive Disorder
A comparative analysis of two phase II clinical trials for the triple reuptake inhibitor GSK372475 reveals consistent findings of non-superiority to placebo and a challenging tolerability profile in the treatment of major depressive disorder (MDD). This guide provides a detailed comparison of the available data, experimental protocols, and signaling pathways related to the clinical investigation of GSK372475.
Please Note: The initial request concerned "GSK1790627". Following an extensive search, no publicly available information was found for a compound with this designation. It is presumed to be a non-public internal code, a discontinued compound without published data, or a typographical error. Consequently, this guide focuses on GSK372475 , a GSK compound with published, directly comparable clinical trial data that allows for an analysis of the reproducibility of its clinical findings.
Executive Summary
GSK372475 is a triple reuptake inhibitor that acts by blocking the serotonin, norepinephrine, and dopamine transporters with roughly equal potency.[1][2] This mechanism was hypothesized to offer broader and more robust antidepressant effects compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs).[2][3] However, two independent, randomized, double-blind, placebo- and active-controlled phase II studies (NCT00420641 and NCT00448058) in patients with MDD consistently demonstrated that GSK372475 was not more effective than placebo.[1][2] In contrast, the active comparators in these trials, venlafaxine XR and paroxetine, both showed statistically significant antidepressant activity, validating the sensitivity of the trial designs.[1][2] Furthermore, GSK372475 was associated with a higher frequency of adverse events and lower study completion rates compared to both placebo and the active controls.[1][2]
Comparative Efficacy Data
The primary and secondary efficacy endpoints in both clinical trials failed to show a significant difference between GSK372475 and placebo. The active control arms, however, demonstrated the expected efficacy, indicating that the trials were capable of detecting an antidepressant signal.
| Efficacy Endpoint | Study 1 (NCT00420641) vs. Paroxetine | Study 2 (NCT00448058) vs. Venlafaxine XR | Reproducibility of Findings |
| Primary Endpoint | |||
| MADRS Total Score Change from Baseline | No significant difference from placebo | No significant difference from placebo | High: Both studies consistently showed a lack of efficacy on the primary endpoint. |
| Secondary Endpoints | |||
| 6-item Bech Melancholia Scale | No significant difference from placebo | No significant difference from placebo | High: Consistent lack of effect on this key secondary measure. |
| IDS-Clinician Rated (IDS-CR) | No significant difference from placebo | No significant difference from placebo | High: Reproducible failure to separate from placebo. |
| Active Comparator | |||
| Paroxetine vs. Placebo | Statistically significant improvement | N/A | N/A |
| Venlafaxine XR vs. Placebo | N/A | Statistically significant improvement | N/A |
Comparative Safety and Tolerability Data
The safety and tolerability findings for GSK372475 were also consistent across both studies, highlighting a challenging side-effect profile.
| Safety/Tolerability Metric | Study 1 (NCT00420641) | Study 2 (NCT00448058) | Reproducibility of Findings |
| Most Common Adverse Events | Dry mouth, headache, insomnia, nausea | Dry mouth, headache, insomnia, nausea | High: The same common adverse events were reported in both trials. |
| Adverse Event Frequency | More frequent sleep, anxiety-related, GI, and tachycardia events vs. placebo | More frequent sleep, anxiety-related, GI, and tachycardia events vs. placebo | High: A consistent pattern of increased adverse events was observed. |
| Cardiovascular Effects | Greater increases in mean heart rate and blood pressure vs. placebo and paroxetine | Greater increases in mean heart rate and blood pressure vs. placebo and venlafaxine XR | High: Reproducible cardiovascular side effects were noted. |
| Study Completion Rate | 49% | 58% | Consistent Trend: Both studies showed lower completion rates for GSK372475 compared to placebo (67% and 74%) and active controls (77% and 63%). |
Signaling Pathway and Mechanism of Action
GSK372475 is designed to simultaneously block the reuptake of three key monoamine neurotransmitters implicated in the pathophysiology of depression: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By inhibiting their respective transporters (SERT, NET, and DAT) in the presynaptic neuron, GSK372475 increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Mechanism of action for the triple reuptake inhibitor GSK372475.
Experimental Protocols
The two pivotal studies (NCT00420641 and NCT00448058) employed a similar multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group design.[1][4][5]
Study Population:
-
Inclusion Criteria: Outpatients aged 18-64 years with a diagnosis of a major depressive episode associated with Major Depressive Disorder (MDD) according to DSM-IV-TR criteria. The current episode had to be at least 12 weeks in duration but less than 2 years.[4]
-
Exclusion Criteria: Current diagnosis of panic disorder, bipolar disorder, schizophrenia, or other psychotic disorders. Patients who had failed to respond to two or more different antidepressant treatments for the current episode were also excluded.[4][6]
Treatment Arms: Patients were randomized in a 1:1:1 ratio to one of three arms:
-
GSK372475: Flexible dose of 1.5 mg/day to 2.0 mg/day.
-
Active Comparator:
-
Study 1 (NCT00420641): Paroxetine (20-30 mg/day).
-
Study 2 (NCT00448058): Venlafaxine XR (150-225 mg/day).[1]
-
-
Placebo.
Duration: Both studies were 10 weeks in duration.[1]
Primary Efficacy Endpoint:
-
The primary outcome measure was the change from baseline to Week 10 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[1]
Secondary Efficacy Endpoints:
-
Inventory of Depressive Symptomatology-Clinician Rated (IDS-CR).[5]
-
6-item Bech subscale of the Hamilton Depression Rating Scale (HAMD-17).[1]
-
Clinical Global Impressions-Severity (CGI-S) and -Improvement (CGI-I).[5]
Safety Assessments:
-
Monitoring of adverse events (AEs), vital signs (including heart rate and blood pressure), electrocardiograms (ECGs), and laboratory tests.
Caption: Generalized workflow for the GSK372475 Phase II clinical trials.
Alternatives and Future Directions
The failure of GSK372475 to demonstrate efficacy, despite its plausible mechanism of action, underscores the complexities of developing new treatments for MDD. While the monoamine hypothesis has been central to antidepressant development, the lack of success with newer agents like GSK372475 has encouraged research into alternative mechanisms.[3]
Current and emerging therapeutic strategies for MDD that go beyond simple monoamine reuptake inhibition include:
-
NMDA Receptor Modulators: Agents like esketamine have shown rapid antidepressant effects, particularly in treatment-resistant depression.[7]
-
Opioid System Modulators: Research is ongoing into the potential of kappa-opioid receptor antagonists.[8]
-
Neurotrophic and Glial Targets: Strategies aimed at enhancing neurogenesis and synaptic plasticity are being explored.
The consistent and reproducible findings from the two GSK372475 trials provide a valuable, albeit negative, dataset for the field. They highlight the translational gap between preclinical rationale and clinical efficacy and reinforce the need for novel biomarkers and more refined patient stratification in the development of future antidepressants.
References
- 1. Efficacy, safety, and tolerability of a triple reuptake inhibitor GSK372475 in the treatment of patients with major depressive disorder: two randomized, placebo- and active-controlled clinical trials [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Long-term safety and maintenance of response with esketamine nasal spray in participants with treatment-resistant depression: interim results of the SUSTAIN-3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopsychiatry.com [biopsychiatry.com]
Comparative Analysis of GSK1790627's Effect in Different Cancer Types: A Data Synthesis
An In-depth Examination of a Trametinib Metabolite
For researchers, scientists, and drug development professionals, understanding the nuances of novel therapeutic compounds is paramount. This guide provides a comparative analysis of GSK1790627, a metabolite of the well-established MEK inhibitor, Trametinib. While direct and extensive research on this compound is limited, this document synthesizes available information and draws logical inferences from the activity of its parent compound to provide a foundational understanding of its potential role in oncology.
Introduction to this compound
This compound is identified as the N-deacetylated metabolite of Trametinib.[1][2] Trametinib is a potent and selective allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2. By inhibiting these kinases, Trametinib blocks the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers, leading to decreased cell proliferation and survival. As a metabolite, this compound is a product of the body's metabolic processes acting on Trametinib. Understanding its activity is crucial for a complete picture of Trametinib's pharmacology and potential long-term effects.
Mechanism of Action: The MEK Inhibition Pathway
The primary mechanism of action of Trametinib, and by extension, its metabolites like this compound are presumed to be involved in, is the inhibition of the MEK1 and MEK2 enzymes. This inhibition is critical in cancers driven by mutations in the BRAF and RAS genes, which lead to constitutive activation of the MAPK pathway.
Caption: The MAPK signaling pathway and the inhibitory action of this compound.
Comparative Efficacy Data: A Necessary Extrapolation
Direct comparative studies detailing the efficacy of this compound across different cancer types are not publicly available at this time. Therefore, to provide a relevant comparative framework, we present data on its parent compound, Trametinib, which has undergone extensive clinical investigation. The following table summarizes the activity of Trametinib in various cancers, offering a potential, albeit indirect, indication of the cancer types where this compound might also exhibit activity.
| Cancer Type | Key Mutations | Trametinib Activity (as monotherapy or combination) |
| Metastatic Melanoma | BRAF V600E/K | High response rates, particularly in combination with BRAF inhibitors (e.g., Dabrafenib). |
| Non-Small Cell Lung Cancer (NSCLC) | BRAF V600E | Approved for use in combination with Dabrafenib for patients with this mutation. |
| Anaplastic Thyroid Cancer | BRAF V600E | Approved for use in combination with Dabrafenib for patients with this mutation. |
| Pancreatic Cancer | KRAS | Limited efficacy as a monotherapy. Investigated in combination therapies. |
| Colorectal Cancer | KRAS/BRAF | Modest activity as a monotherapy; often explored in combination regimens. |
Experimental Protocols
As there are no specific published studies on the experimental evaluation of this compound, we provide a generalized experimental workflow that would be necessary to characterize its effects and compare them across different cancer cell lines.
Caption: A proposed experimental workflow to evaluate this compound.
Conclusion and Future Directions
Currently, a direct comparative analysis of this compound's effects in different cancer types is hampered by a lack of specific research on this metabolite. The available information identifies it as the N-deacetylated metabolite of the MEK inhibitor Trametinib. While it is plausible that this compound retains some MEK inhibitory activity, dedicated studies are required to confirm this and to quantify its potency relative to the parent compound. Future research should focus on synthesizing and isolating this compound to perform the in vitro and in vivo studies outlined in the proposed experimental workflow. Such studies would be invaluable in elucidating its specific contribution to the overall clinical activity and safety profile of Trametinib and in determining if it holds any therapeutic potential as a standalone agent. For now, the clinical profile of Trametinib remains the best available, albeit indirect, guide to the potential spectrum of activity of its metabolites.
References
Head-to-Head Comparison of Trametinib and its Metabolites in Preclinical Studies
A detailed analysis for researchers and drug development professionals.
Trametinib, a potent and selective allosteric inhibitor of mitogen-activated extracellular signal-regulated kinase 1 (MEK1) and MEK2, is a cornerstone of targeted therapy for BRAF-mutant melanoma and other solid tumors. The in vivo activity of trametinib is not solely dependent on the parent compound; its metabolites can also contribute to its pharmacological profile. This guide provides a head-to-head comparison of trametinib and its major metabolites, focusing on their biological activity, supported by experimental data.
Executive Summary
The primary route of trametinib metabolism is deacetylation, leading to the formation of the active metabolite GSK1790627 (also known as M5). Preclinical data indicates that this compound exhibits comparable potency to the parent drug, trametinib, in inhibiting the MAPK signaling pathway. Another metabolite, M7, formed through hydroxylation, has been shown to be significantly less active. While other metabolites have been identified, their biological activities have not been extensively characterized.
Data Presentation: Comparative Biological Activity
The following table summarizes the in vitro inhibitory activities of trametinib and its key metabolites, this compound (M5) and M7. The data reveals the equipotent nature of the deacetylated metabolite this compound to trametinib in both enzymatic and cellular assays.
| Compound | Target/Assay | IC50 (nM) | Fold Difference vs. Trametinib | Reference |
| Trametinib (GSK1120212) | BRAF-catalyzed MEK1 Activation | 7.0 ± 0.1 | - | [1] |
| Cellular ERK Phosphorylation | 0.92 ± 0.04 | - | [1] | |
| This compound (M5) | BRAF-catalyzed MEK1 Activation | 9.0 ± 1.0 | ~1.3 | [1] |
| Cellular ERK Phosphorylation | 0.94 ± 0.14 | ~1.0 | [1] | |
| M7 | Activated MEK1-catalyzed ERK2 Phosphorylation | ~10-fold higher | ~10 | [1] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the MAPK/ERK signaling pathway, highlighting the point of inhibition for trametinib and its metabolites, and a typical experimental workflow for assessing their inhibitory activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard and widely accepted protocols for assessing MEK inhibitor activity.
BRAF-Catalyzed MEK1 Phosphorylation Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the phosphorylation of MEK1 by constitutively active BRAF kinase.
Materials:
-
Recombinant active BRAF (V600E mutant)
-
Recombinant inactive MEK1
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Test compounds (Trametinib, this compound)
-
Phospho-MEK1 specific antibody
-
Detection system (e.g., HTRF, LanthaScreen™, or ELISA-based)
Procedure:
-
Compound Preparation: Prepare serial dilutions of trametinib and this compound in DMSO and then dilute in assay buffer.
-
Kinase Reaction:
-
In a microplate, add the assay buffer, inactive MEK1, and the test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of active BRAF (V600E) and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add the phospho-MEK1 specific antibody conjugated to a detection molecule (e.g., a fluorescent donor or acceptor).
-
Add the corresponding detection partner (e.g., a fluorescent acceptor or donor).
-
Incubate to allow for antibody binding.
-
-
Data Analysis:
-
Read the plate using a suitable plate reader (e.g., for fluorescence resonance energy transfer).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular ERK Phosphorylation Assay (Cell-Based Assay)
This assay measures the inhibition of ERK phosphorylation in whole cells, providing a more physiologically relevant assessment of compound activity. A common method for this is Western Blotting.
Materials:
-
Cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation)
-
Cell culture medium and supplements
-
Test compounds (Trametinib, this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western Blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of trametinib or this compound for a specified time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and incubate on ice.
-
Collect the cell lysates and determine the protein concentration.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against p-ERK.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Normalization and Data Analysis:
-
Strip the membrane and re-probe with the antibody against t-ERK to normalize for protein loading.
-
Quantify the band intensities for p-ERK and t-ERK.
-
Calculate the ratio of p-ERK to t-ERK for each treatment condition.
-
Determine the IC50 value by plotting the percentage of inhibition of the p-ERK/t-ERK ratio against the compound concentration.
-
Conclusion
The primary metabolite of trametinib, this compound, resulting from deacetylation, demonstrates in vitro potency comparable to the parent drug in inhibiting the MAPK pathway. This suggests that this compound likely contributes to the overall clinical efficacy of trametinib. In contrast, the hydroxylated metabolite M7 is substantially less active. Further characterization of the full range of trametinib metabolites and their in vivo concentrations would provide a more complete understanding of their contribution to the therapeutic and toxicological profile of trametinib. This guide provides a foundational comparison for researchers engaged in the study of MEK inhibitors and the broader field of cancer pharmacology.
References
Validating the on-target activity of GSK1790627 using knockout models
An extensive search for information on GSK1790627 has been conducted to provide a comprehensive comparison guide on validating its on-target activity using knockout models. Despite employing various search queries, no specific details about the compound "this compound" could be found in the public domain.
The search results did not yield any information regarding the molecular target of this compound, the signaling pathways it may modulate, or any preclinical or clinical studies involving this compound. Consequently, it is not possible to generate the requested comparison guide, which would include quantitative data, experimental protocols, and visualizations of signaling pathways related to this compound.
The initial plan to gather data, identify alternative validation methods, and present this information in the requested format cannot be executed due to the lack of foundational information about the compound . Further investigation into proprietary databases or direct inquiry with the manufacturer may be necessary to obtain the required details about this compound.
Assessing the Synergistic Effects of GSK's Oncology Portfolio: A Comparative Guide
A Note on GSK1790627: Initial searches for "this compound" did not yield any publicly available information. This designation may refer to an early-stage preclinical compound, an internal identifier, or a discontinued program. Consequently, this guide will focus on synergistic data available for key oncology assets within GSK's publicly disclosed pipeline.
This guide provides a comparative analysis of the synergistic effects of several GSK anticancer drugs in combination with other therapeutic agents. The information is intended for researchers, scientists, and drug development professionals, offering a summary of preclinical rationale and clinical trial data.
Dostarlimab (Jemperli): A PD-1 Inhibitor Powering Combinations
Dostarlimab is a humanized monoclonal antibody that targets the programmed cell death protein-1 (PD-1). By blocking the interaction of PD-1 with its ligands, PD-L1 and PD-L2, dostarlimab restores T-cell-mediated anti-tumor immunity. Preclinical studies have suggested that combining PD-1/PD-L1 inhibitors with chemotherapy or other targeted agents can have synergistic effects.[1]
Synergy with Chemotherapy (Carboplatin and Paclitaxel)
Preclinical rationale suggests that the immunogenic cell death induced by chemotherapy can enhance the efficacy of immune checkpoint inhibitors like dostarlimab.
Clinical Evidence: The RUBY Trial
The Phase III RUBY trial (NCT03981796) evaluated the efficacy and safety of dostarlimab in combination with carboplatin and paclitaxel in patients with primary advanced or recurrent endometrial cancer.[2][3]
Table 1: Key Efficacy Outcomes from the RUBY Trial (Part 1) [3]
| Endpoint | Dostarlimab + Chemotherapy | Placebo + Chemotherapy | Hazard Ratio (95% CI) | P-value |
| Overall Population | ||||
| Progression-Free Survival (PFS) | Not Reported | Not Reported | 0.69 (0.54-0.89) | 0.0020 |
| dMMR/MSI-H Population | ||||
| Progression-Free Survival (PFS) | 30.3 months | 7.7 months | 0.29 (0.17-0.50) | <0.0001 |
| Overall Survival (OS) at 24 months | Not Reported | Not Reported | 0.32 (0.17-0.63) | 0.0002 |
Experimental Protocol: RUBY Trial (Part 1) [2][3]
-
Study Design: A global, randomized, double-blind, placebo-controlled Phase III trial.[3]
-
Patient Population: Patients with primary advanced (Stage III or IV) or first recurrent endometrial cancer.[3]
-
Treatment Arms:
-
Arm 1: Dostarlimab (500 mg) plus carboplatin and paclitaxel every 3 weeks for 6 cycles, followed by dostarlimab (1000 mg) monotherapy every 6 weeks for up to 3 years.[3]
-
Arm 2: Placebo plus carboplatin and paclitaxel every 3 weeks for 6 cycles, followed by placebo every 6 weeks for up to 3 years.[3]
-
-
Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).[3]
Synergy with PARP Inhibitor (Niraparib)
Preclinical studies have indicated a synergistic relationship between PARP inhibitors and immune checkpoint inhibitors.[4][5] PARP inhibition can lead to DNA damage and increase tumor mutational burden, potentially making tumors more immunogenic and responsive to PD-1 blockade.
Clinical Evidence: The OPAL and MOONSTONE Trials
The OPAL (NCT03574779) and MOONSTONE/GOG-3032 (NCT03955471) phase II trials investigated the combination of niraparib and dostarlimab in patients with advanced solid tumors.
Table 2: Efficacy of Niraparib and Dostarlimab Combination in Ovarian Cancer [6]
| Trial | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| OPAL (Cohort A) | Platinum-Resistant Ovarian Cancer | 17.1% | 73.2% | 7.9 months |
Experimental Protocol: OPAL Trial (Cohort A) [7]
-
Study Design: A single-arm, open-label, phase II trial.
-
Patient Population: Patients with platinum-resistant ovarian cancer who had received 1-2 prior lines of therapy.
-
Treatment Regimen:
-
Niraparib: 200 mg or 300 mg orally once daily.
-
Dostarlimab: 500 mg intravenously every 3 weeks for 4 cycles, then 1000 mg every 6 weeks.
-
Bevacizumab: 15 mg/kg intravenously every 3 weeks.
-
-
Primary Endpoint: Objective response rate (ORR).
Belantamab Mafodotin (Blenrep): An Anti-BCMA ADC with Synergistic Potential
Belantamab mafodotin is an antibody-drug conjugate (ADC) that targets B-cell maturation antigen (BCMA), a protein highly expressed on multiple myeloma cells.[8] Upon binding to BCMA, the ADC is internalized, and the cytotoxic agent monomethyl auristatin F (MMAF) is released, leading to cancer cell death.[8] Preclinical studies have shown that belantamab mafodotin has synergistic anti-tumor activity when combined with standard-of-care agents in multiple myeloma.[2]
Synergy with Proteasome Inhibitor (Bortezomib) and Dexamethasone
Preclinical in vitro studies have demonstrated that combining belantamab mafodotin with bortezomib leads to synergistic activity in multiple myeloma cell lines.[2]
Clinical Evidence: The DREAMM-7 Trial
The Phase III DREAMM-7 trial (NCT04246047) compared the efficacy of belantamab mafodotin in combination with bortezomib and dexamethasone (BVd) versus daratumumab, bortezomib, and dexamethasone (DVd) in patients with relapsed/refractory multiple myeloma.[4]
Table 3: Key Efficacy Outcomes from the DREAMM-7 Trial [4]
| Endpoint | Belantamab Mafodotin + Bortezomib + Dexamethasone (BVd) | Daratumumab + Bortezomib + Dexamethasone (DVd) | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 36.6 months | 13.4 months | 0.41 (0.31-0.53) |
| Overall Survival (OS) | Not Reached | Not Reached | 0.57 (0.40-0.80) |
Experimental Protocol: DREAMM-7 Trial [4][9]
-
Study Design: A global, randomized, open-label, Phase III head-to-head trial.[6]
-
Patient Population: Patients with relapsed/refractory multiple myeloma who had received at least one prior line of therapy.[6]
-
Treatment Arms:
-
Arm A: Belantamab mafodotin (2.5 mg/kg IV Q3W) + Bortezomib (1.3 mg/m²) + Dexamethasone.[6]
-
Arm B: Daratumumab + Bortezomib + Dexamethasone.
-
-
Primary Endpoint: Progression-free survival (PFS).[4]
Synergy with Immunomodulatory Agent (Pomalidomide) and Dexamethasone
Preclinical evidence also supports the synergistic combination of belantamab mafodotin with immunomodulatory drugs like pomalidomide.[2]
Clinical Evidence: The DREAMM-8 Trial
The Phase III DREAMM-8 trial (NCT04484623) evaluated belantamab mafodotin in combination with pomalidomide and dexamethasone (BPd) versus pomalidomide, bortezomib, and dexamethasone (PVd) in patients with relapsed/refractory multiple myeloma.[10]
Table 4: Key Efficacy Outcomes from the DREAMM-8 Trial [11]
| Endpoint | Belantamab Mafodotin + Pomalidomide + Dexamethasone (BPd) | Pomalidomide + Bortezomib + Dexamethasone (PVd) | Hazard Ratio (95% CI) | P-value |
| 12-month Progression-Free Survival | 71% (63-78) | 51% (42-60) | 0.52 (0.37-0.73) | <0.001 |
| Overall Response Rate (ORR) | 77% (70-84) | 72% (64-79) | - | - |
| Complete Response or better | 40% (32-48) | 16% (11-23) | - | - |
Experimental Protocol: DREAMM-8 Trial [1][10]
-
Study Design: A Phase 3, randomized, open-label trial.[10]
-
Patient Population: Lenalidomide-exposed patients with relapsed or refractory myeloma after at least one line of therapy.[11]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival.[11]
Signaling Pathway Diagrams
Conclusion
The combination of GSK's oncology assets with other anticancer drugs demonstrates significant synergistic potential, translating into improved clinical outcomes in various cancer types. Dostarlimab, in combination with chemotherapy and PARP inhibitors, has shown promising efficacy in endometrial and other solid tumors. Belantamab mafodotin, when combined with standard-of-care agents, has significantly improved progression-free survival in relapsed/refractory multiple myeloma. These findings underscore the importance of rational combination strategies in advancing cancer therapy. Further research is warranted to elucidate the precise molecular mechanisms of synergy and to identify patient populations most likely to benefit from these combination regimens.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Overall survival in patients with endometrial cancer treated with dostarlimab plus carboplatin-paclitaxel in the randomized ENGOT-EN6/GOG-3031/RUBY trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Belantamab mafodotin plus bortezomib and dexamethasone in patients with relapsed or refractory multiple myeloma (DREAMM-7): updated overall survival analysis from a global, randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Niraparib, Dostarlimab, and Bevacizumab as Combination Therapy in Pretreated, Advanced Platinum-Resistant Ovarian Cancer: Findings From Cohort A of the OPAL Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Belantamab Mafodotin with Pomalidomide and Dexamethasone in Relapsed/Refractory Multiple Myeloma: A Comprehensive Exposure-Response Analysis of the DREAMM-8 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. binasss.sa.cr [binasss.sa.cr]
Independent Verification of GSK-3 Inhibitors' Role in Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of GlaxoSmithKline's (GSK) Glycogen Synthase Kinase-3 (GSK-3) inhibitors in inducing apoptosis, benchmarked against other well-established apoptosis-inducing agents. The information presented is based on independently verifiable experimental data from peer-reviewed scientific literature.
Executive Summary
While a specific compound designated "GSK1790627" lacks verifiable data in the public domain, a significant body of research exists for a class of compounds developed and/or studied by GSK and others: the GSK-3 inhibitors. These inhibitors have a complex and context-dependent role in apoptosis. They have been shown to promote the intrinsic (mitochondrial) pathway of apoptosis while paradoxically inhibiting the extrinsic (death receptor) pathway. This guide focuses on representative GSK-3 inhibitors and compares their apoptotic induction capabilities with standard chemotherapeutic agents and research tools that trigger programmed cell death through distinct mechanisms.
Data Presentation: Comparative Analysis of Apoptosis Induction
The following tables summarize quantitative data on the apoptotic effects of selected GSK-3 inhibitors and alternative agents.
Table 1: Apoptotic Induction by GSK-3 Inhibitors
| Compound | Cell Line | Concentration | Time (hours) | % Apoptotic Cells (Annexin V+) | Key Findings |
| SB415286 | Neuro-2A (Neuroblastoma) | 25 µM | 48 | 16% | Induced apoptosis and G2/M cell cycle arrest.[1] |
| Neuro-2A (Neuroblastoma) | 25 µM | 96 | 12.4% | Sustained pro-apoptotic effect over a longer duration.[1] | |
| Leukemic cell lines (KG1a, K562, CMK) | 40 µM | - | Significant increase | Induced apoptosis via the mitochondria-dependent pathway.[2] | |
| AR-A014418 | Pancreatic cancer cell lines (MiaPaCa2, PANC-1, BxPC-3) | 0-20 µM | 48-96 | Dose-dependent increase | Reduced cell viability and induced apoptosis.[3] |
| BIO (6-bromoindirubin-3'-oxime) | A2058 (Melanoma) | 5 µM (IC50) | 24-48 | Dose-dependent increase | Induced apoptosis associated with inhibition of JAK/STAT3 signaling.[4] |
| hDPSCs (Human Dental Pulp Stem Cells) | 800 nM | - | Significant increase in early apoptosis | Attenuated colony formation and cell migration.[5] |
Table 2: Apoptotic Induction by Alternative Agents
| Compound | Mechanism of Action | Cell Line | Concentration | Time (hours) | % Apoptotic Cells |
| Paclitaxel | Microtubule stabilization, mitotic arrest | Various cancer cells | Varies | Varies | Varies |
| Doxorubicin | DNA intercalation, topoisomerase II inhibition, ROS generation | Various cancer cells | Varies | Varies | Varies |
| Staurosporine | Broad-spectrum protein kinase inhibitor | IgR3 and Mel-RM (Melanoma) | 1 µM | 24 | 79% and 33-79% respectively |
Signaling Pathways and Experimental Workflows
GSK-3 Inhibitor-Mediated Apoptosis
GSK-3 inhibitors exhibit a dual role in apoptosis. They tend to promote the intrinsic pathway, which is triggered by cellular stress and mitochondrial outer membrane permeabilization (MOMP). Conversely, they can inhibit the extrinsic pathway initiated by death receptors on the cell surface.
References
- 1. GSK-3β inhibition promotes cell death, apoptosis, and in vivo tumor growth delay in neuroblastoma Neuro-2A cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen synthase kinase-3 (GSK-3) inhibition induces apoptosis in leukemic cells through mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Prudent Disposal of GSK1790627: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for GSK1790627 was not located. The following disposal procedures are based on general best practices for handling and disposing of research-grade chemical compounds. It is imperative to consult the official SDS provided by the manufacturer or supplier and to adhere to the specific hazardous waste management protocols established by your institution's Environmental Health and Safety (EHS) department.
The proper disposal of this compound, a compound utilized in research and drug development, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides a procedural framework for its responsible disposal, designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The usual precautionary measures for handling chemicals should be followed.[1]
Table 1: Personal Protective Equipment (PPE) for Handling Chemical Waste
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles (compliant with EN 166 or NIOSH standards) | To protect eyes from splashes or dust.[2][3] |
| Hand Protection | Chemically resistant protective gloves | To prevent skin contact.[1][2] |
| Body Protection | Laboratory coat or other appropriate protective clothing | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved respirator (if handling powders or creating aerosols) | To prevent inhalation of dust or vapors.[3] |
II. Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a hazardous waste stream.[4] The following steps outline a systematic approach to ensure safe and compliant disposal.
Step 1: Waste Identification and Classification
A laboratory chemical is considered waste when it is no longer intended for use.[4] At this point, it must be managed as hazardous waste.[4] All waste containing this compound must be clearly labeled as "Hazardous Waste" in English.[4] Chemical abbreviations or formulas are not acceptable.[4]
Step 2: Segregation and Storage
Proper segregation of chemical waste is critical to prevent incompatible materials from coming into contact.
-
Solid Waste: Collect solid this compound waste in a designated, compatible, and sealable container.[5]
-
Liquid Waste: If this compound is in a solution, collect it in a leak-proof container suitable for liquid hazardous waste.[6] Do not mix with other incompatible waste streams.[4]
-
Storage: All hazardous waste containers must be kept closed except when adding waste and stored in a designated secondary containment area to prevent spills.[4][6]
Step 3: Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as personal protective equipment, labware, and cleaning materials, should be considered contaminated and disposed of as hazardous waste.[4]
-
Sharps: Chemically contaminated sharps should be placed in a designated sharps container that is also labeled as hazardous waste.
-
Glassware: Contaminated labware and glassware should be packaged in an appropriate container and labeled as "Hazardous Waste," listing the contaminating chemical.[4]
-
Empty Containers: Containers that held this compound should be triple-rinsed with an appropriate solvent.[4] The rinsate must be collected and treated as hazardous waste.[4] After triple-rinsing, the container may be disposed of in the trash, although reusing it for compatible waste is a better practice.[4]
Step 4: Final Disposal
Under no circumstances should hazardous chemical waste be disposed of down the drain.[4][7] The final disposal must be handled by qualified personnel or a licensed chemical waste management company.[7][8][9][10] Contact your institution's EHS department to schedule a waste pickup.[4]
III. Experimental Protocols and Workflows
While specific experimental protocols involving this compound are proprietary, the following workflow diagram illustrates the general decision-making process for its proper disposal in a laboratory setting.
Caption: Workflow for the Disposal of this compound Waste.
This guide provides a foundational understanding of the necessary precautions and procedures for the safe disposal of this compound. Adherence to these guidelines, in conjunction with institution-specific protocols, is paramount for ensuring a safe and compliant research environment.
References
- 1. ca.gcpat.com [ca.gcpat.com]
- 2. fishersci.fr [fishersci.fr]
- 3. fishersci.ca [fishersci.ca]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. fishersci.com [fishersci.com]
- 6. plendrive.com.au [plendrive.com.au]
- 7. nyc.gov [nyc.gov]
- 8. SAFER Web - Company Snapshot CHEMICAL WASTE MANAGEMENT INC [safer.fmcsa.dot.gov]
- 9. wm.com [wm.com]
- 10. wmsolutions.com [wmsolutions.com]
Personal protective equipment for handling GSK1790627
Disclaimer: This document provides guidance on the safe handling of the research compound GSK1790627 based on general principles for potent pharmacological substances. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are derived from best practices for handling novel chemical entities with unknown hazard profiles. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
I. Immediate Safety and Hazard Assessment
Given that this compound is a research compound, its full toxicological properties may not be known. Therefore, it should be handled as a potent and hazardous substance. The primary routes of exposure to be concerned about are inhalation, dermal contact, and ingestion.[1] All personnel must be trained on the potential hazards and the procedures outlined in this guide before handling the compound.[2]
Key Safety Considerations:
-
Assume Potency: Treat this compound as a highly potent compound with the potential for biological activity at low doses.
-
Unknown Hazards: Be aware that the full range of acute and chronic health effects may not be established.
-
Engineering Controls: Primary containment through the use of a certified chemical fume hood or a glove box is mandatory for all handling procedures.[3][4]
-
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling the compound.[5]
-
Emergency Preparedness: Ensure that emergency procedures are in place and that all personnel are familiar with the location and use of safety showers, eyewash stations, and spill kits.[3]
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting | - Double nitrile gloves- Disposable gown- Safety goggles or a face shield- N95 respirator (or higher) if not handled in a containment device |
| Solution Preparation | - Double nitrile gloves- Disposable gown- Safety goggles or a face shield |
| In-Vitro/In-Vivo Dosing | - Double nitrile gloves- Disposable gown- Safety goggles or a face shield |
| Waste Disposal | - Double nitrile gloves- Disposable gown- Safety goggles or a face shield |
Note: Glove compatibility should be verified with the solvent being used. Regularly inspect gloves for any signs of degradation or perforation.[6]
III. Operational Plan for Handling this compound
A step-by-step approach to handling this compound will ensure a safe and controlled process from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and dark place, away from incompatible materials.[7]
-
The storage location must be clearly labeled with the compound's identity and hazard warnings.[7]
2. Weighing and Aliquoting:
-
All weighing and aliquoting of the solid compound must be performed in a certified chemical fume hood or a glove box to minimize the risk of inhalation.[3]
-
Use dedicated spatulas and weighing boats.
-
Clean the balance and surrounding surfaces with an appropriate solvent after use.
3. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the compound slowly to avoid splashing.
-
Ensure the container is properly sealed and labeled with the compound name, concentration, solvent, and date of preparation.[8]
4. Experimental Use:
-
Conduct all experiments involving this compound in a designated and clearly marked area.
-
Avoid the generation of aerosols.
-
After use, decontaminate all surfaces and equipment with an appropriate solvent.
IV. Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: Unused compound, contaminated gloves, gowns, and other disposable materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and solvent rinsates should be collected in a separate, labeled hazardous waste container.
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste must be managed in accordance with federal, state, and local regulations.[9]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[10]
-
Do not dispose of this compound down the drain or in the regular trash.[11]
V. Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. wilcoprime.com [wilcoprime.com]
- 4. pharmatimesofficial.com [pharmatimesofficial.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. twu.edu [twu.edu]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. benchchem.com [benchchem.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
